8-Fluoroquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWOSHZISJOLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617196 | |
| Record name | 8-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195248-86-3 | |
| Record name | 8-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The 8-Fluoroquinazoline Scaffold: A Technical Guide for Medicinal Chemists
An In-depth Review of a Privileged Heterocycle in Drug Discovery
The 8-fluoroquinazoline scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. Its unique structural and electronic properties, conferred by the fluorine substitution at the 8-position, have made it a versatile template for the design of potent and selective inhibitors targeting various enzymes and receptors implicated in diseases such as cancer. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on its role in the development of kinase inhibitors.
I. Introduction to the this compound Scaffold
Quinazolines, bicyclic aromatic heterocycles, are well-established privileged structures in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] The introduction of a fluorine atom at the 8-position of the quinazoline ring can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. The high electronegativity and small size of the fluorine atom can influence factors such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3] These modifications often lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.
II. Synthesis of this compound Derivatives
The synthesis of the this compound scaffold typically involves multi-step reaction sequences. A general and adaptable synthetic route to 2-aryl-8-fluoroquinazoline-4-carboxylic acid derivatives is outlined below.
General Synthetic Scheme
A common synthetic pathway commences with the acylation of an appropriate 8-fluoroaniline derivative, followed by cyclization to form the quinazoline core. Subsequent functionalization at various positions allows for the introduction of diverse substituents to explore structure-activity relationships.
Caption: A generalized synthetic workflow for this compound derivatives.
III. Therapeutic Applications and Structure-Activity Relationships (SAR)
The this compound scaffold has been extensively explored as a template for the development of kinase inhibitors, particularly in the field of oncology. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Aurora Kinase Inhibitors
A notable example of an this compound-based therapeutic agent is 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , a potent and selective inhibitor of Aurora A kinase.[4][5] Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, and its overexpression is associated with tumorigenesis.[6]
The following table summarizes the in vitro biological activity of a series of 2-aryl-8-fluoroquinazoline-4-carboxylic acid derivatives as Aurora A kinase inhibitors.
| Compound ID | R1 | R2 | Aurora A (% Inhibition @ 10 µM)[4] | MCF-7 IC50 (µM)[5] | T-24 IC50 (µM) |
| 6a | H | H | 18.25 ± 1.25 | >1000 | >1000 |
| 6b | Cl | H | 35.67 ± 2.11 | 352.41 | 487.23 |
| 6c | CH3 | F | 22.45 ± 1.89 | >1000 | >1000 |
| 6d | H | F | 28.98 ± 2.54 | 876.54 | 912.34 |
| 6e | Br | F | 51.78 ± 3.45 | 168.78 [5] | 257.87 |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 8-position: The presence of a fluorine atom at the 8-position of the quinazoline ring generally enhances the inhibitory activity against Aurora A kinase.[4]
-
Substitution on the 2-phenyl ring: Halogen substitution on the 2-phenyl ring, particularly a bromine atom at the meta-position (as in compound 6e ), significantly increases the potency.[4]
-
Carboxylic acid moiety: The carboxylic acid at the 4-position is crucial for activity, likely forming key interactions within the ATP-binding pocket of the kinase.
Inhibition of Aurora A kinase by this compound derivatives disrupts the normal progression of mitosis, leading to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.
Caption: Inhibition of Aurora A kinase by 8-fluoroquinazolines leads to mitotic arrest and apoptosis.
IV. Experimental Protocols
This section provides an overview of the key experimental methodologies used in the synthesis and biological evaluation of this compound derivatives.
Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e)
A detailed, step-by-step protocol for the synthesis of the lead compound is essential for reproducibility and further derivatization studies.
Step 1: Synthesis of N-(3-fluorophenyl)-3-bromobenzamide To a solution of 3-fluoroaniline in a suitable solvent, 3-bromobenzoyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The resulting solid is filtered, washed, and dried to yield the benzamide derivative.
Step 2: Cyclization to form the this compound core The benzamide from Step 1 is treated with an appropriate cyclizing agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and heated to effect cyclization to the corresponding 4-methoxy-8-fluoroquinazoline.
Step 3: Hydrolysis to the carboxylic acid The methoxy group at the 4-position is hydrolyzed under basic conditions (e.g., using sodium hydroxide in a mixture of water and an organic solvent) to afford the final product, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid.
Biological Assays
The ability of the synthesized compounds to inhibit Aurora A kinase activity is typically assessed using a biochemical assay. A common method is a luminescence-based assay that measures the amount of ATP consumed by the kinase.
Protocol Overview:
-
Recombinant Aurora A kinase is incubated with the test compound at various concentrations.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
After a defined incubation period, a reagent is added to stop the reaction and detect the amount of remaining ATP via a luciferase-luciferin reaction, which produces a luminescent signal.
-
The decrease in luminescence in the presence of the inhibitor is proportional to the kinase inhibition.
-
IC50 values are calculated from the dose-response curves.
The sulforhodamine B (SRB) assay is a colorimetric method used to determine the cytotoxic effects of compounds on cancer cell lines.
Protocol Overview:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).
-
The cells are then fixed with trichloroacetic acid (TCA) and stained with SRB dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured using a microplate reader, and the IC50 values are determined.
Flow cytometry with propidium iodide (PI) staining is used to analyze the effect of the compounds on the cell cycle distribution.
Protocol Overview:
-
Cells are treated with the test compound for a specific duration.
-
The cells are harvested, fixed in cold ethanol, and treated with RNase to remove RNA.
-
The cells are then stained with PI, which intercalates with DNA.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
Annexin V-FITC and propidium iodide (PI) double staining is a common method to detect and quantify apoptosis by flow cytometry.
Protocol Overview:
-
Cells are treated with the this compound derivative.
-
The cells are harvested and washed with a binding buffer.
-
The cells are then incubated with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which stains the DNA of necrotic or late apoptotic cells.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
V. Conclusion
The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents, particularly in the realm of oncology. The strategic incorporation of a fluorine atom at the 8-position has been shown to be a key determinant of biological activity, enhancing the potency and selectivity of these compounds. The well-characterized synthetic routes and a growing body of structure-activity relationship data provide a solid foundation for the future exploration of this privileged scaffold. Further investigation into the diverse biological targets of this compound derivatives holds the potential to yield new and effective treatments for a range of human diseases. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. rupress.org [rupress.org]
- 2. apexbt.com [apexbt.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of 8-Fluoroquinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a fluorine atom, particularly at the 8-position, can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 8-fluoroquinazoline derivatives, with a focus on their potential as kinase inhibitors in oncology. Detailed experimental protocols, tabulated characterization data, and visualized workflows are presented to serve as a resource for researchers in drug discovery and development.
Introduction to 8-Fluoroquinazolines
Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The fusion of a pyrimidine ring with a benzene ring creates a versatile scaffold amenable to substitution at various positions.
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The unique properties of fluorine—such as its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to profound effects on a molecule's conformation, pKa, lipophilicity, and metabolic stability. Specifically, placing a fluorine atom at the 8-position of the quinazoline ring can influence the electronic environment of the heterocyclic system and provide additional interaction points with biological targets, potentially enhancing potency and selectivity.[1]
Synthesis of the this compound Core
The synthesis of the this compound scaffold typically begins with a correspondingly substituted aniline derivative, most commonly 2-amino-3-fluorobenzoic acid or 3-fluoroaniline.[3] From these precursors, various classical and modern synthetic methodologies can be employed to construct the fused pyrimidine ring.
A robust and frequently employed strategy involves a multi-step sequence starting from a 3-fluoro-substituted aromatic amine. This approach allows for the sequential construction of the quinazoline core and subsequent derivatization.
Example Synthetic Protocol: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
This protocol details the synthesis of a specific Aurora A kinase inhibitor, compound 6e , as a representative example.[1]
Step 1: Synthesis of N-(3-fluorophenyl)-3-bromobenzamide (Intermediate 3e) To a solution of 3-fluoroaniline (1 mmol, 1 Eq) and triethylamine (1 mmol, 1 Eq) in dichloromethane (DCM) at 0 °C, a solution of 3-bromobenzoyl chloride (1 mmol, 1 Eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. Upon completion (monitored by TLC), the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Step 2: Synthesis of N-(3-fluorophenyl)-3-bromobenzimidoyl chloride (Intermediate 4e) Intermediate 3e is refluxed with thionyl chloride (SOCl₂) for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield the crude imidoyl chloride, which is used in the next step without further purification.
Step 3: Synthesis of Ethyl 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylate (Intermediate 5e) The crude imidoyl chloride 4e is dissolved in o-dichlorobenzene (o-DCB). Ethyl cyanoformate and tin tetrachloride (SnCl₄) are added, and the mixture is heated to 140 °C for 15 minutes. The reaction is cooled and purified to yield the ester intermediate.
Step 4: Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) The ethyl ester 5e is dissolved in ethanol (EtOH), and an aqueous solution of sodium hydroxide (NaOH) is added. The mixture is refluxed for 2 hours. After cooling, the solution is acidified with HCl to precipitate the carboxylic acid product, which is then filtered, washed with water, and dried.
Characterization of this compound Derivatives
The structural elucidation and purity assessment of synthesized this compound derivatives are performed using a combination of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point (m.p.) determination.
Spectroscopic and Physical Data
The following tables summarize characterization data for a selection of quinazoline derivatives to illustrate typical analytical results.
Table 1: Physical and Mass Spectrometry Data for Selected Quinazoline Derivatives
| Compound ID | Molecular Formula | MW ( g/mol ) | Appearance | m.p. (°C) | HRMS (m/z) [M+H]⁺ |
| 6e [1] | C₁₅H₈BrFN₂O₂ | 345.98 | White Solid | 335.4–336.4 | Found: 346.9818 |
| A [4] | C₁₅H₁₀N₂O | 234.25 | White Solid | 297.8-299.6 | - |
| B [4] | C₁₅H₉FN₂O | 252.25 | White Solid | 293.1-295.2 | - |
| C [4] | C₂₁H₁₄N₂O | 310.35 | White Solid | 288.1-290.5 | - |
Table 2: 1H and 13C NMR Data for Selected Quinazoline Derivatives (in DMSO-d₆, δ in ppm)
| Compound ID | 1H NMR | 13C NMR |
| 6e [1] | 8.66 (s, 1H), 8.54 (d, J = 7.8 Hz, 1H), 8.01 (d, J = 8.2 Hz, 1H), 7.83–7.76 (m, 2H), 7.65 (t, J = 7.9 Hz, 1H), 7.51 (t, J = 7.9 Hz, 1H) | Not provided in source |
| A [4] | 12.64 (s, 1H), 8.19 (dd, J = 24.0, 8.1 Hz, 3H), 7.85 (t, J = 7.1 Hz, 1H), 7.75 (d, J = 8.1 Hz, 1H), 7.64 (d, J = 8.5 Hz, 2H), 7.54 (t, J = 7.4 Hz, 1H) | 162.64, 151.79, 149.02, 136.75, 135.13, 131.99, 130.08, 129.15, 127.98, 127.24, 126.34, 121.44 |
| B [4] | 12.64 (s, 1H), 8.22 – 8.06 (m, 3H), 7.89 – 7.82 (m, 1H), 7.76 (t, J = 9.0 Hz, 3H), 7.55 (t, J = 7.4 Hz, 1H) | 162.62, 151.90, 149.02, 135.15, 132.35, 132.08, 130.26, 127.99, 127.26, 126.34, 125.71, 121.47 |
| C [4] | 12.63 (s, 1H), 8.32 (d, J = 8.4 Hz, 2H), 8.18 (d, J = 7.8 Hz, 1H), 7.86 (dd, J = 10.5, 7.9 Hz, 3H), 7.78 (t, J = 7.2 Hz, 3H), 7.53 (q, J = 8.0 Hz, 3H), 7.44 (t, J = 7.3 Hz, 1H) | 162.72, 152.37, 149.24, 143.29, 139.41, 135.10, 132.00, 129.54, 128.84, 128.65, 127.99, 127.32, 127.22, 127.06, 126.34, 121.47 |
Biological Activity and Signaling Pathways
This compound derivatives have shown significant promise as modulators of various biological targets, particularly protein kinases, which play a crucial role in cell signaling pathways that are often dysregulated in cancer.
Target Profile: Aurora A Kinase
Aurora A kinase is a serine/threonine kinase that is a key regulator of mitosis.[1] Its overexpression is common in many human cancers and is linked to uncontrolled cell proliferation.[1] Selective inhibition of Aurora A is therefore an attractive therapeutic strategy. Certain this compound derivatives, such as compound 6e , have been identified as potent and selective inhibitors of Aurora A kinase.[1] The fluorine atom at the 8-position can form favorable interactions within the kinase's hinge region, contributing to binding affinity.[1]
Biological Evaluation Workflow
The process of identifying and characterizing a potential drug candidate involves a tiered approach, from initial screening to in-depth cellular and molecular analysis.
In Vitro Kinase Inhibitory Assay: [1] The inhibitory activity of test compounds against a target kinase (e.g., Aurora A) is measured using a radiometric assay. The kinase, a specific substrate, cofactors, and ³³P-ATP are incubated with the test compound (typically at a starting concentration of 10 µM) in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT). The reaction is allowed to proceed for a set time (e.g., 2 hours) at room temperature. The radioactivity incorporated into the substrate is then measured by a filter-binding method. Kinase activity is expressed as the percentage of remaining activity compared to a vehicle (DMSO) control.
Cytotoxicity Assay (NCI-60): [1] The cytotoxic effect of the compounds is evaluated against a panel of human cancer cell lines. Cells are seeded in microtiter plates and exposed to the test compound (e.g., at a single 10 µM dose) for 48 hours. Cell viability and growth are assessed using the sulforhodamine B (SRB) assay, which measures cellular protein content. The results are expressed as a percentage of growth relative to untreated control cells.
Cell Cycle Analysis: [1] Cancer cells (e.g., MCF-7 breast cancer cells) are treated with the compound at its IC₅₀ concentration for a specified period (e.g., 24 hours). Cells are then harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of individual cells is analyzed by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
Conclusion
This compound derivatives represent a promising class of compounds for drug discovery, particularly in the field of oncology. The strategic placement of a fluorine atom at the 8-position can enhance interactions with key biological targets like protein kinases, leading to improved potency and selectivity. The synthetic routes are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. The comprehensive characterization and biological evaluation workflows outlined in this guide provide a framework for advancing these promising scaffolds from initial synthesis to lead optimization. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this compound derivatives.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
Biological activity screening of novel 8-Fluoroquinazoline compounds
An In-Depth Technical Guide to the Biological Activity Screening of Novel 8-Fluoroquinazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data associated with the biological activity screening of novel this compound compounds. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. This document details the experimental protocols for evaluating their efficacy, presents quantitative data from relevant studies, and visualizes key cellular pathways and experimental workflows.
Data Presentation
The biological activity of this compound derivatives is typically quantified through various in vitro assays. The following tables summarize key data for a potent example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (referred to as compound 6e), which has been identified as a selective Aurora A kinase inhibitor.[1][2][3][4]
Table 1: Cytotoxicity of Compound 6e Against Human Cancer Cell Lines [4]
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 168.78 |
| T-24 | Urinary Bladder Carcinoma | 257.87 |
Table 2: Cell Cycle Analysis of Compound 6e on MCF-7 Cells [1][4]
| Treatment | G1 Phase (%) | S Phase (%) | G2 Phase (%) |
| Control | 51.45 | 22.27 | 21.34 |
| Compound 6e (at IC50) | 60.68 | 17.47 | 18.29 |
Table 3: Apoptosis Induction by Compound 6e in MCF-7 Cells [1]
| Treatment | Apoptotic Cells (%) |
| Compound 6e (at IC50) | 2.16 |
| Doxorubicin (10 µM) | 1.52 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological activity screening. The following are standard protocols for in vitro evaluation of novel anticancer compounds.
Protocol 1: Cell Culture and Maintenance[5]
-
Cell Lines: A panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), are commonly used for initial screening.[5][6]
-
Culture Medium: Cells are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]
-
Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5]
-
Subculture: To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.[5]
Protocol 2: MTT Cytotoxicity Assay[5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Drug Treatment: Treat the cells with various concentrations of the this compound compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[5]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI)[5]
This assay is used to detect apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with the this compound compound at its IC50 concentration for 24-48 hours.[5]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[5]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are necrotic.[5]
Protocol 4: Cell Cycle Analysis[1]
-
Cell Treatment: Treat the selected cancer cell line (e.g., MCF-7) with the compound at its IC50 concentration for 24 hours. A positive control, such as paclitaxel, can be used.[1]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in 70% ice-cold ethanol overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is then calculated.[1]
Visualizations
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the processes involved.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of 8-Fluoroquinazoline Derivatives in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action of 8-fluoroquinazoline derivatives in cancer cells, with a primary focus on the potent Aurora A kinase inhibitor, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. This document provides a comprehensive overview of its effects on cell cycle progression and apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.
Core Mechanism: Inhibition of Aurora A Kinase
The primary mechanism of action for the this compound derivative, specifically 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (referred to herein as Compound 6e as in the primary literature), is the selective inhibition of Aurora A kinase.[1][2][3] Aurora A is a serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome maturation and separation, and the formation of the bipolar spindle. Its overexpression is a common feature in various human cancers and is associated with tumorigenesis. By inhibiting Aurora A, this compound derivatives disrupt the fidelity of mitosis, leading to cell cycle arrest and the induction of apoptosis.[1][2][3]
A kinase panel assay was conducted to evaluate the selectivity profile of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid across 14 different kinases. The results demonstrated a selective inhibitory activity towards Aurora A, notably over Aurora B.[1][2][3] While the complete quantitative data for the entire kinase panel is not publicly available in the primary literature, the selectivity for Aurora A is a key characteristic of this compound's anticancer activity.
Cellular Effects
The inhibition of Aurora A kinase by this compound derivatives manifests in two primary cellular outcomes: cell cycle arrest and induction of apoptosis.
Cell Cycle Arrest at G1 Phase
Treatment of cancer cells with 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid leads to a significant arrest in the G1 phase of the cell cycle.[1][2][3] In a study involving the MCF-7 human breast cancer cell line, exposure to the compound at its IC50 concentration (168.78 µM) for 24 hours resulted in an increase in the population of cells in the G1 phase from 51.45% in control cells to 60.68% in treated cells.[4] This G1 arrest prevents the cells from entering the S phase, thereby halting DNA replication and proliferation.
Induction of Apoptosis
Beyond cytostatic effects, this compound derivatives are also cytotoxic, inducing programmed cell death, or apoptosis. In MCF-7 cells treated with 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid at its IC50 concentration for 24 hours, a notable increase in cellular apoptosis was observed. The treated cells exhibited a 2.16% apoptotic population, as compared to 1.52% in cells treated with the positive control, doxorubicin.[4] This indicates that the compound effectively triggers the intrinsic apoptotic pathway in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid in cancer cells.
Table 1: Cytotoxicity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 168.78[4] |
| T-24 (Bladder Cancer) | 257.87[4] |
Table 2: Effect on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 51.45[4] | Not Reported | Not Reported |
| Compound 6e (168.78 µM) | 60.68[4] | Not Reported | Not Reported |
Table 3: Induction of Apoptosis in MCF-7 Cells
| Treatment | Apoptotic Cells (%) |
| Doxorubicin (Positive Control) | 1.52[4] |
| Compound 6e (168.78 µM) | 2.16[4] |
Signaling Pathways
The anticancer effects of this compound derivatives stem from their ability to disrupt key signaling pathways regulated by Aurora A kinase.
Aurora A Signaling and Cell Cycle Control
Aurora A kinase is a master regulator of the G2/M transition and mitotic progression. However, its inhibition by 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid leads to a G1 phase arrest. This suggests a complex interplay of signaling cascades. A plausible mechanism involves the stabilization and activation of the p53 tumor suppressor protein. Inhibition of Aurora A can lead to an increase in p53 levels, which in turn transcriptionally activates the cyclin-dependent kinase inhibitor p21. p21 then inhibits the cyclin E/CDK2 complex, which is essential for the G1/S transition, thereby causing cell cycle arrest in the G1 phase.
Induction of the Intrinsic Apoptotic Pathway
The inhibition of Aurora A kinase can also trigger the intrinsic (mitochondrial) pathway of apoptosis. This is often mediated by the p53-dependent upregulation of pro-apoptotic proteins such as Bax. Bax promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3, ultimately leading to programmed cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Aurora A Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of Aurora A kinase by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Purified recombinant Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the this compound compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the diluted compound, the kinase substrate/ATP mix, and the diluted Aurora A kinase enzyme. Include positive (no inhibitor) and blank (no enzyme) controls.
-
Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
MCF-7 or other cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compound for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Materials:
-
Treated and control cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.
-
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cancer cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Conclusion
This compound derivatives, exemplified by 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, represent a promising class of anticancer agents. Their mechanism of action is centered on the selective inhibition of Aurora A kinase, a key regulator of mitosis. This inhibition leads to G1 phase cell cycle arrest and the induction of apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for further research and development of these compounds as potential cancer therapeutics. Future studies should aim to fully elucidate the downstream signaling pathways and to evaluate the in vivo efficacy and safety of these promising molecules.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.nu.edu.kz [research.nu.edu.kz]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
The Discovery and Rational Design of 8-Fluoroquinazoline-Based Inhibitors: A Technical Guide
Introduction: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have garnered significant attention, particularly as potent protein kinase inhibitors for cancer therapy. The introduction of a fluorine atom at the 8-position of the quinazoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced biological activity. This guide delves into the discovery, rational design, and biological evaluation of 8-fluoroquinazoline-based inhibitors, providing a technical overview for researchers and drug development professionals.
Rational Design and Lead Optimization
The development of potent and selective this compound-based inhibitors often originates from a lead compound, which is systematically modified to enhance its therapeutic properties. This process, known as rational design, integrates computational modeling with structure-activity relationship (SAR) studies to guide the synthesis of new analogues with improved efficacy and drug-like characteristics.
A common strategy involves identifying a known kinase inhibitor and introducing the this compound core to improve its properties. For instance, based on a previously reported furanopyrimidine, a quinazoline core was introduced, leading to a compound with dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA).[1] Subsequent SAR studies focused on modifying substituents at various positions of the quinazoline ring to fine-tune the inhibitory activity and selectivity.[1][2] For example, the introduction of an alkoxy ether group at the 7-position was found to be crucial for dual FLT3/AURKA enzymatic inhibition and cellular anti-proliferative activity.[3][4] Further modifications, such as incorporating polar amino groups, were aimed at reducing lipophilicity and improving aqueous solubility.[3][4]
Another design approach involves structural modifications of existing inhibitors to enhance selectivity for a specific kinase. For example, new this compound derivatives were designed based on the structural modification of reported inhibitors to improve their selectivity towards Aurora A kinase.[5][6]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common approach starts with an appropriately substituted anthranilic acid, which undergoes cyclization to form the quinazolinone core. For instance, a widely used method involves the acylation of anthranilic acid with an acyl chloride, followed by dehydration to form a benzoxazinone intermediate. Subsequent reaction with an amine yields the desired quinazolinone.[7] Other synthetic strategies include copper-catalyzed one-pot synthesis and tandem Staudinger–Aza-Wittig–Nucleophilic addition reactions.[8] The synthesis of specific derivatives, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has also been reported.[5][6]
Biological Evaluation: Data and Protocols
The biological activity of newly synthesized this compound-based inhibitors is assessed through a series of in vitro and cell-based assays.
Quantitative Data Summary
The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) against target kinases and their half-maximal effective concentration (EC50) in cellular proliferation assays.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Quinazoline Analogues [3]
| Compound | FLT3 IC50 (nM) | AURKA IC50 (nM) |
| 4 | 127 | 5 |
| 7 | >1000 | 10 |
| 8 | 150 | 12 |
| 9 | 55 | 6 |
| BPR1K871 (10) | 19 | 22 |
Table 2: Cellular Anti-proliferative Activity of BPR1K871 [2][4]
| Cell Line | Cancer Type | FLT3 Status | EC50 (nM) |
| MOLM-13 | AML | ITD positive | ~5 |
| MV4-11 | AML | ITD positive | ~5 |
| Detroit 551 | Normal Fibroblast | N/A | >10,000 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control.
-
Add 2.5 µL of the target kinase (e.g., FLT3, Aurora A) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Cellular Anti-proliferative Assay (MTS Assay)
This colorimetric assay measures cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MOLM-13, MV4-11) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells and determine the EC50 value.
Targeted Signaling Pathways
Many this compound-based inhibitors are designed to target protein kinases that play a critical role in cancer cell proliferation and survival.[10]
FLT3 Signaling Pathway: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[2] The internal tandem duplication (ITD) mutation of FLT3 leads to constitutive activation of the kinase, promoting uncontrolled cell growth and survival through downstream pathways such as RAS/MAPK and PI3K/AKT.[11][12] Inhibitors like BPR1K871 target this aberrant signaling.[3]
Aurora Kinase Signaling: Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[2][6] Their overexpression is common in many cancers and is associated with genomic instability.[6] Aurora A is involved in centrosome maturation and separation, while Aurora B is crucial for chromosome segregation and cytokinesis. Inhibition of these kinases can lead to mitotic arrest and apoptosis.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of targeted kinase inhibitors. Through a combination of rational design, SAR-guided optimization, and comprehensive biological evaluation, potent and selective inhibitors have been identified. These compounds, by targeting key signaling pathways implicated in oncogenesis, hold significant potential for the treatment of various cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this class of inhibitors.
References
- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 8-Fluoroquinazoline and Its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 8-fluoroquinazoline and its derivatives. Given the limited publicly available experimental data for the parent this compound, this guide focuses on the characterization of its analogs, offering insights into their properties and the methodologies used for their determination. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the quinazoline scaffold.
Core Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Properties such as acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME). For this compound and its analogs, the introduction of the fluorine atom at the 8-position is anticipated to modulate these properties, potentially enhancing metabolic stability and target engagement.
Data Summary
While specific experimental data for the parent this compound is scarce in the reviewed literature, a number of its analogs have been synthesized and characterized. The following table summarizes the available quantitative data for selected this compound derivatives.
| Compound Name | Structure | Melting Point (°C) | pKa | logP | Aqueous Solubility |
| 2-Phenylquinazoline-4-carboxylic acid | 146.2–147.2[1] | Data not available | Data not available | Data not available | |
| 2-(3-Chlorophenyl)quinazoline-4-carboxylic acid | Data not available | Data not available | Data not available | Data not available | |
| 8-Fluoro-2-(m-tolyl)quinazoline-4-carboxylic acid | Data not available | Data not available | Data not available | Data not available | |
| 8-Fluoro-2-phenylquinazoline-4-carboxylic acid | Data not available | Data not available | Data not available | Data not available | |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Data not available | Data not available | Data not available | Data not available | |
| 6-Chloro-8-fluoroquinoline | 79 - 81[2] | Data not available | Data not available | Data not available | |
| 8-Fluoro-2-methyl-4-quinolinol | 230 - 236[3] | Data not available | Data not available | Data not available |
Note: The table is populated with data for quinazoline and quinoline analogs as direct data for this compound analogs is limited in the search results. Further literature review is recommended for specific analogs of interest.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in drug discovery. The following sections detail the standard experimental protocols for measuring pKa, logP, and thermodynamic solubility.
Determination of Acid Dissociation Constant (pKa)
The pKa, the negative logarithm of the acid dissociation constant, is a measure of the strength of an acid in solution. For ionizable drug candidates, the pKa value dictates the degree of ionization at a given pH, which in turn affects solubility, permeability, and receptor binding.
Potentiometric Titration:
This is a widely used and accurate method for pKa determination.
-
Sample Preparation: A precisely weighed amount of the compound (typically 2-5 mg) is dissolved in a suitable co-solvent (e.g., methanol, DMSO) and then diluted with water to a known volume.[4]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the inflection point of the curve. For a monoprotic acid, the pKa is the pH at which the compound is 50% ionized.
Determination of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or a buffer) at equilibrium. LogP is a critical parameter for predicting a drug's ability to cross biological membranes.
Shake-Flask Method:
This is the traditional and most reliable method for logP determination.[5][6][7][8]
-
Solvent Saturation: n-Octanol and the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Compound Dissolution: A known amount of the test compound is dissolved in one of the pre-saturated phases.
-
Partitioning: The two phases are combined in a flask and shaken vigorously for a set period (e.g., 1-24 hours) to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a particular solvent at a given temperature and pressure, when the system is at equilibrium. It represents the true solubility of the compound.
Shake-Flask Method for Thermodynamic Solubility:
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing the solvent of interest (e.g., water, buffer at a specific pH).[9][10]
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed.[11]
-
Sample Collection and Preparation: An aliquot of the supernatant is carefully removed and filtered through a low-binding filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC with UV detection, against a standard curve of known concentrations.
-
Solubility Value: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent and at that temperature.
Signaling Pathways and Experimental Workflows
Quinazoline derivatives are well-established as potent inhibitors of various signaling pathways implicated in cancer and other diseases. The this compound scaffold is a key pharmacophore in the design of targeted therapies.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[12] Aberrant activation of this pathway is a hallmark of many cancers. Quinazoline-based inhibitors, such as gefitinib and erlotinib, are ATP-competitive inhibitors of the EGFR tyrosine kinase domain, preventing downstream signaling.[13][14]
Caption: EGFR signaling pathway inhibition by this compound analogs.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis.[15] Its dysregulation is strongly associated with the development of various cancers, particularly colorectal cancer.[16][17] Certain quinazoline derivatives have been identified as inhibitors of this pathway, acting downstream of β-catenin.[4][18]
Caption: Wnt/β-catenin signaling pathway and downstream inhibition.
General Experimental Workflow for Analog Synthesis and Evaluation
The discovery of novel this compound analogs with improved properties typically follows a structured workflow, from design and synthesis to biological evaluation.
Caption: General workflow for the development of this compound analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. ossila.com [ossila.com]
- 3. ossila.com [ossila.com]
- 4. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. enamine.net [enamine.net]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. evotec.com [evotec.com]
- 12. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinazoline Scaffold: A Versatile Nucleus with Expansive Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a fused heterocyclic system of a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry. Its inherent structural features and amenability to chemical modification have propelled the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide delves into the extensive therapeutic utility of the quinazoline nucleus, presenting key quantitative data, detailed experimental methodologies, and visual representations of critical biological pathways and experimental workflows.
Anticancer Activity: Targeting Key Oncogenic Pathways
The quinazoline scaffold is most prominently recognized for its potent anticancer properties, with several derivatives achieving FDA approval and becoming mainstays in oncology. These agents primarily exert their effects through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
A significant number of anticancer quinazoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By competing with ATP at the kinase domain, these compounds block downstream signaling pathways crucial for tumor growth and vascularization.[1][2]
Caption: EGFR signaling pathway and its inhibition by quinazoline-based drugs.
| Drug Name | Target(s) | FDA Approval Year | Indication |
| Gefitinib | EGFR | 2003 | Non-Small Cell Lung Cancer (NSCLC)[1] |
| Erlotinib | EGFR | 2004 | NSCLC, Pancreatic Cancer[1] |
| Lapatinib | EGFR, HER2 | 2007 | Breast Cancer[3] |
| Vandetanib | VEGFR, EGFR, RET | 2011 | Medullary Thyroid Cancer[1] |
| Afatinib | EGFR, HER2 | 2013 | NSCLC[1] |
| Dacomitinib | EGFR, HER2 | 2018 | NSCLC |
| Tucatinib | HER2 | 2020 | Breast Cancer |
Mechanism of Action: Tubulin Polymerization Inhibition
Certain quinazoline derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative quinazoline derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7b | MCF-7 (Breast) | 82.1 | [5] |
| A549 (Lung) | 67.3 | [5] | |
| 5637 (Bladder) | 51.4 | [5] | |
| Compound 7e | MCF-7 (Breast) | 90.2 | [5] |
| 5637 (Bladder) | 103.04 | [5] | |
| Compound 11d | CNE-2 (Nasopharyngeal) | Not Specified | [1] |
| PC-3 (Prostate) | Not Specified | [1] | |
| SMMC-7721 (Liver) | Not Specified | [1] | |
| Compound 5a | HT-29 (Colon) | 5.33 | |
| Compound 101 | L1210 (Leukemia) | 5.8 | |
| K562 (Leukemia) | >50% inhibition at 1 µg/mL | [6] | |
| MCF-7 (Breast) | 0.34 | [6] | |
| CA46 (Burkitt's Lymphoma) | 1.0 | [6] | |
| Compound 106 | Cdk4 Inhibition | 0.47 | [6] |
| Microtubule Polymerization | 0.6 | [6] | |
| Compound 23 | PC-3 (Prostate) | 0.016 - 0.19 | [2] |
| A549 (Lung) | 0.016 - 0.19 | [2] | |
| MCF-7 (Breast) | 0.016 - 0.19 | [2] | |
| A2780 (Ovarian) | 0.016 - 0.19 | [2] | |
| Compound 32 | MCF-7 (Breast) | 0.02 - 0.33 | [2] |
| A549 (Lung) | 0.02 | [2] | |
| Colo-205 (Colon) | 0.02 - 0.33 | [2] | |
| A2780 (Ovarian) | 0.02 - 0.33 | [2] | |
| Compound 53 | MCF-7 (Breast) | 2.09 | [2] |
| HepG-2 (Liver) | 2.08 | [2] | |
| Compound Q19 | HT-29 (Colon) | 0.051 | [3] |
Antimicrobial Activity
Quinazoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinazoline derivatives against pathogenic microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 4a | E. coli | > Amoxicillin | [7] |
| S. aureus | 4 | [7] | |
| B. subtilis | 4 | [7] | |
| S. typhimurium | 8 | [7] | |
| C. albicans | 2 | [7] | |
| M. phaseolina | 8 | [7] | |
| Compound 4c | S. typhimurium | 4 | [7] |
| Compound 5a | Various strains | 1 - 16 | [7] |
| Compound 20 | S. aureus | >0.5 | [8] |
| B. subtilis | 0.5 | [8] | |
| Compound 19 | P. aeruginosa | 0.15 | [8] |
| Compound 16 | S. aureus | 0.5 | [8] |
| Compound 29 | B. subtilis | 0.5 | [8] |
| Compounds 15-18 | Various strains | 2.5 - 15 | [9] |
Antiviral Activity
The quinazoline scaffold has emerged as a promising framework for the development of antiviral agents, with demonstrated efficacy against various RNA and DNA viruses, including influenza A virus.[10][11]
Quantitative Data: In Vitro Antiviral Activity
| Compound ID | Virus | Cell Line | IC50 | Reference |
| Compound 10a5 | Influenza A/WSN/33 (H1N1) | MDCK | 3.70 - 4.19 µM | [10] |
| Compound 17a | Influenza A/WSN/33 (H1N1) | MDCK | 3.70 - 4.19 µM | [10] |
| Compound C1 | Influenza A (H1N1) | MDCK | 23.8 µg/mL | [12] |
| Compound 3 | Influenza A (H1N1) | MDCK | 100 µg/mL | [12] |
Anti-inflammatory Activity
Quinazoline derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to reduce inflammation in various in vivo models.[13][14]
In Vivo Anti-inflammatory Activity
| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |
| Compounds 5-22 | Carrageenan-induced rat paw edema | 50 mg/kg p.o. | 15.1 - 32.5 | [14] |
| Compound 21 | Carrageenan-induced rat paw edema | 50 mg/kg p.o. | 32.5 | [14] |
| Compounds QA-2 & QA-6 | Carrageenan-induced rat paw edema | 100 mg/kg | Good activity | [15] |
| Compounds IXa, IXb, IXd, IXf | Carrageenan-induced rat paw edema | 50 mg/kg | 68 - 78 | [13] |
Central Nervous System (CNS) Activity
The versatility of the quinazoline scaffold extends to the central nervous system, with derivatives exhibiting anticonvulsant and CNS depressant activities.[16][17]
In Vivo CNS Activity
| Compound ID | Animal Model | Activity | Reference |
| Compounds 4a, 4d, 4e, 4j, 4k | Maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice | Anticonvulsant | [17] |
| Compounds 3, 15, 16, 18, 19, 20 | Not specified | Anticonvulsant with low neurotoxicity | [16] |
Cardiovascular Activity
Certain quinazoline derivatives have been explored for their effects on the cardiovascular system, with some demonstrating hypotensive activity.[18][19]
In Vivo Cardiovascular Effects
| Compound ID | Animal Model | Effect | Reference |
| Compounds 2a, 2c, 4a, 4d, 5d, 6a, 6b | Not specified | Hypotensive effect and bradycardia | [18] |
| Compounds 6, 13 | Not specified | Excellent cardiovascular activity | [19] |
| Prazosin, Doxazosin | Langendorff-perfused rat hearts | Increased infarct size after occlusion-reperfusion | [20] |
| Bunazosin | Langendorff-perfused rat hearts | Decreased infarct size after occlusion-reperfusion | [20] |
Experimental Protocols
This section provides representative experimental protocols for the synthesis and biological evaluation of quinazoline derivatives.
General Synthetic Procedure for 2,4-Disubstituted Quinazolines
References
- 1. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 7. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors [jstage.jst.go.jp]
- 14. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
- 19. medicalresearchjournal.org [medicalresearchjournal.org]
- 20. Comparison of the cardiac effects between quinazoline-based alpha1-adrenoceptor antagonists on occlusion-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Cytotoxicity Screening of 8-Fluoroquinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxicity screening of 8-fluoroquinazoline derivatives, a class of compounds with significant potential in anticancer drug discovery. Quinazoline scaffolds are central to the development of targeted cancer therapies, notably as inhibitors of key signaling molecules like Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. The introduction of a fluorine atom at the 8-position can modulate the pharmacokinetic and pharmacodynamic properties of these derivatives, making their cytotoxic evaluation a critical first step in preclinical assessment.
This document outlines the quantitative cytotoxic data for representative this compound derivatives, details the experimental protocols for common cytotoxicity assays, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and evaluation process.
Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the available quantitative data for the cytotoxicity of an exemplary this compound derivative.
Table 1: In Vitro Cytotoxicity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) [1]
| Cell Line | Cancer Type | IC50 (µM) |
| T-24 | Urinary Bladder Cancer | 257.87 |
| MCF-7 | Breast Cancer | 168.78 |
Table 2: Cell Cycle Analysis of Compound 6e in MCF-7 Cells at IC50 Concentration (168.78 µM) for 24h [1]
| Cell Cycle Phase | Control (%) | Treated (%) |
| G1 | 51.45 | 60.68 |
| S | 35.25 | 29.54 |
| G2/M | 13.30 | 9.78 |
Table 3: Apoptosis Analysis of Compound 6e in MCF-7 Cells at IC50 Concentration for 24h [1]
| Treatment | Apoptosis (%) |
| Control | - |
| Doxorubicin (10 µM) | 1.52 |
| Compound 6e (168.78 µM) | 2.16 |
Experimental Protocols
The following are detailed methodologies for standard in vitro cytotoxicity assays commonly employed in the initial screening of novel chemical entities like this compound derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, T-24)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
After 24 hours of incubation, remove the old medium and add 100 µL of medium containing various concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO at the highest concentration used) and an untreated control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye. The amount of bound dye is proportional to the total protein mass, which is related to the number of cells.
Materials:
-
This compound derivatives
-
Adherent cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Cell Fixation:
-
After compound treatment, gently remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully remove the TCA solution.
-
Wash the wells five times with deionized water.
-
Allow the plates to air-dry completely.
-
-
Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells five times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air-dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris-base solution to each well.
-
Shake the plate on a gyratory shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for cytotoxicity screening and the key signaling pathways that may be targeted by this compound derivatives.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Caption: Simplified EGFR signaling pathway and potential inhibition.
Caption: Aurora A kinase pathway and potential therapeutic intervention.
References
8-Fluoroquinazoline: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold has long been recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a wide range of biological targets and form the core of numerous approved drugs. Within this versatile family, the 8-fluoroquinazoline moiety has emerged as a particularly valuable scaffold, offering unique physicochemical properties that can enhance drug-like characteristics such as metabolic stability, target affinity, and cellular permeability. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, diverse biological activities, and the experimental protocols used to evaluate its potential as a therapeutic agent.
General Synthesis of the this compound Core
A versatile and common strategy for the synthesis of the this compound scaffold begins with the readily available starting material, 2-amino-3-fluorobenzoic acid. This precursor allows for the systematic introduction of various substituents at the 2 and 4-positions of the quinazoline ring, enabling the exploration of a broad chemical space for drug discovery.
A general synthetic approach is outlined below:
This multi-step synthesis allows for the introduction of diversity at two key positions. The choice of acyl chloride in the initial step determines the substituent at the 2-position, while the selection of the amine or other nucleophile for the final substitution at the 4-position provides further variation.
Biological Activities of this compound Derivatives
The this compound scaffold has demonstrated significant potential across multiple therapeutic areas, underscoring its privileged nature. The fluorine atom at the 8-position can modulate the electronic properties of the quinazoline ring system and provide a strategic point for interaction with biological targets.
Anticancer Activity: Aurora A Kinase Inhibition
A notable example of an this compound derivative with potent anticancer activity is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. This compound has been identified as a selective inhibitor of Aurora A kinase, a key regulator of cell division that is often overexpressed in human cancers.[1][2] Inhibition of Aurora A kinase by this compound leads to cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.[1][2]
Signaling Pathway of Aurora A Kinase Inhibition
The inhibitory activity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid against Aurora A kinase and its effect on cancer cell lines are summarized in the table below.
| Compound | Target | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | - | MCF-7 | 168.78 | [1][2] |
| T-24 | 257.87 | [1] |
Antimalarial Activity: Targeting PfATP4
The versatility of the this compound scaffold is further highlighted by its application in the development of novel antimalarial agents. Dihydroquinazolinone-3-carboxamide derivatives incorporating an 8-fluoro substituent have been shown to target the Plasmodium falciparum cation-transporting ATPase (PfATP4). PfATP4 is essential for maintaining sodium ion homeostasis in the malaria parasite, and its inhibition leads to parasite death.
Experimental Workflow for Antimalarial Drug Screening
The activity of a representative 8-fluoro-dihydroquinazolinone-3-carboxamide against P. falciparum is presented below.
| Compound Class | Target | EC50 (µM) | Reference |
| Dihydroquinazolinone-3-carboxamides (8-fluoro analog) | PfATP4 | 0.395 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments cited in the evaluation of this compound derivatives.
Synthesis of 2-Amino-3-fluorobenzoic Acid
Materials:
-
7-Fluoroisatin
-
1 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
3 M Hydrochloric acid (HCl)
-
Phosphorus pentoxide (P₄O₁₀)
Procedure:
-
In a 500-mL three-necked round-bottomed flask equipped with an addition funnel and a thermometer, dissolve 15.0 g of 7-fluoroisatin in 200 mL of 1 M aqueous sodium hydroxide solution.
-
Add 22 mL of 30% hydrogen peroxide solution dropwise over 45 minutes. The temperature of the reaction mixture will rise to 30-40 °C.
-
After 1.5 hours, the reaction should be complete. To the pale orange, clear reaction mixture, add 3 M hydrochloric acid until a pH of approximately 7.5 is reached.
-
Treat the mixture with charcoal, stir for a short period, and filter.
-
Acidify the clear filtrate further to a pH of 4-5.
-
Finally, adjust the pH to 1 to precipitate the 2-amino-3-fluorobenzoic acid.
-
Stir the mixture for one hour, then collect the product by filtration and dry it over P₄O₁₀.
In Vitro Kinase Inhibitory Assay (General Luminescent-Based)
Materials:
-
Kinase of interest (e.g., Aurora A)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the assay plate, add the kinase, substrate, and test compound in the appropriate kinase assay buffer. Include wells for a positive control (kinase without inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, adding the ADP-Glo™ Reagent to deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound (this compound derivative)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Gate the cell populations based on their DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent), which includes Annexin V-FITC, Propidium Iodide (PI), and binding buffer.
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat the cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate the cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The this compound scaffold represents a highly promising privileged structure in the landscape of modern drug discovery. Its synthetic tractability, coupled with the beneficial physicochemical properties imparted by the fluorine substituent, allows for the generation of diverse compound libraries with a wide range of biological activities. The demonstrated efficacy of this compound derivatives as potent inhibitors of targets in cancer and infectious diseases validates the continued exploration and development of this remarkable chemical core for the creation of next-generation therapeutics. This guide provides a foundational resource for researchers aiming to leverage the potential of the this compound scaffold in their drug discovery endeavors.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profiling of Novel 8-Fluoroquinazoline Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology. The introduction of a fluorine atom at the 8-position of the quinazoline ring can significantly modulate the physicochemical and pharmacological properties of these molecules, including their metabolic stability, target binding affinity, and cellular activity. This technical guide provides an in-depth overview of the pharmacological profiling of new 8-fluoroquinazoline molecules, focusing on their primary biological targets, in vitro efficacy, and cellular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on the discovery and characterization of novel kinase inhibitors.
Core Pharmacological Profile: Kinase Inhibition
This compound derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The primary targets identified for this class of compounds include Aurora Kinase A and the Epidermal Growth Factor Receptor (EGFR).
Aurora Kinase Inhibition
Several studies have highlighted the potential of 2-aryl-8-fluoroquinazoline derivatives as selective inhibitors of Aurora A kinase, a key regulator of mitotic progression.[1][2] Overexpression of Aurora A is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The 4-anilino-8-fluoroquinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration. Mutations and overexpression of EGFR are hallmarks of various solid tumors, including non-small cell lung cancer.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cytotoxic activities of representative this compound molecules from published studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | Aurora A | Not explicitly quantified in % inhibition | [1][2] |
| 4-Anilino-6,7-difluoroquinazoline | EGFR | 6,800 | [3] |
| 4-Anilino-6-iodoquinazoline | EGFR | 8,700 | [3] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6e | T-24 | Urinary Bladder Cancer | 257.87 | [1] |
| Compound 6e | MCF-7 | Breast Cancer | 168.78 | [1] |
| 4-Anilino-6,7-dimethoxyquinazoline | U-CH1 | Chordoma | < 1 | [3] |
| 4-Anilino-6,7-difluoroquinazoline | U-CH1 | Chordoma | 6.8 | [3] |
| 4-Anilino-6-iodoquinazoline | U-CH1 | Chordoma | 8.7 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the pharmacological profiling of this compound molecules are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., Aurora A, EGFR)
-
Kinase substrate peptide
-
ATP
-
Test compound (this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Mixture: Prepare a mixture containing the kinase and its specific substrate in the kinase assay buffer.
-
Plate Setup: Add the serially diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Pre-incubation: Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the luminescence-based ADP detection kit.
-
Data Analysis: Measure the luminescence of each well using a plate reader. The IC50 value is determined by plotting the percent inhibition against the compound concentration.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution containing RNase A to degrade RNA.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: The data is presented as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.
Apoptosis Assay using Annexin V Staining
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the cell cycle analysis.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Add more 1X Binding Buffer to each tube and analyze the samples by flow cytometry.
-
Data Analysis: The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for the pharmacological profiling of this compound molecules.
Aurora A Kinase Signaling Pathway
Caption: Aurora A Kinase Signaling in Mitosis.
EGFR Signaling Pathway
Caption: Simplified EGFR Signaling Pathway.
Experimental Workflow for Pharmacological Profiling
Caption: General Experimental Workflow.
Synthesis of this compound Molecules
The synthesis of this compound derivatives typically involves multi-step reaction sequences.
Synthesis of 2-Aryl-8-fluoroquinazolines
A common route for the synthesis of 2-aryl-8-fluoroquinazolines involves the reaction of 2-amino-3-fluorobenzonitrile with an appropriate aryl aldehyde in the presence of a catalyst. Subsequent cyclization and aromatization steps yield the desired quinazoline core.
Synthesis of 4-Anilino-8-fluoroquinazolines
The preparation of 4-anilino-8-fluoroquinazolines often starts from a corresponding 4-chloro-8-fluoroquinazoline intermediate. Nucleophilic aromatic substitution of the chlorine atom with a substituted aniline derivative affords the final product.[4] The 4-chloro-8-fluoroquinazoline intermediate can be synthesized from 2-amino-3-fluorobenzoic acid through a series of reactions including cyclization and chlorination.
Conclusion
This compound molecules represent a promising class of kinase inhibitors with demonstrated activity against key oncogenic targets such as Aurora A and EGFR. Their pharmacological profile, characterized by potent in vitro enzyme inhibition and cytotoxicity against various cancer cell lines, underscores their therapeutic potential. The detailed experimental protocols and workflow provided in this guide offer a framework for the systematic evaluation of new this compound derivatives. Further investigation into the structure-activity relationships, selectivity profiles, and in vivo efficacy of these compounds is warranted to advance their development as next-generation anticancer agents.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Multi-Step Synthesis of 8-Fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step synthesis of 8-fluoroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on established chemical transformations, beginning with the cyclization of 2-amino-3-fluorobenzoic acid with formamide to yield an intermediate, which is subsequently reduced to the final product.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step is the formation of 8-fluoroquinazolin-4(3H)-one via the Niementowski reaction, a well-established method for the synthesis of quinazolinones from anthranilic acids and amides.[1][2][3][4] In this protocol, 2-amino-3-fluorobenzoic acid is heated with formamide to facilitate the cyclization.[5] The second step involves the reduction of the carbonyl group of the quinazolinone intermediate to afford the target this compound. This transformation is effectively carried out using a powerful reducing agent such as lithium aluminum hydride (LAH).[6][7][8][9]
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Niementowski Reaction | 2-Amino-3-fluorobenzoic acid | Formamide | None | 150-160 | 4 | ~85 |
| 2 | Reduction | 8-Fluoroquinazolin-4(3H)-one | Lithium aluminum hydride (LAH) | Anhydrous Tetrahydrofuran (THF) | Reflux (approx. 66) | 6 | ~75 |
Experimental Protocols
Step 1: Synthesis of 8-Fluoroquinazolin-4(3H)-one
This protocol details the synthesis of the quinazolinone intermediate via the Niementowski reaction.[1][4]
Materials:
-
2-Amino-3-fluorobenzoic acid
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 2-amino-3-fluorobenzoic acid and an excess of formamide.
-
Fit the flask with a reflux condenser and heat the mixture to 150-160°C using a heating mantle.
-
Maintain this temperature and stir the reaction mixture for 4 hours.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 8-fluoroquinazolin-4(3H)-one.
-
Dry the purified product under vacuum. The expected yield is approximately 85%.
Step 2: Synthesis of this compound
This protocol describes the reduction of the quinazolinone intermediate to the final product, this compound.
Materials:
-
8-Fluoroquinazolin-4(3H)-one
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Heating mantle
-
Ice bath
-
Sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen or argon inlet.
-
Under an inert atmosphere, add a suspension of lithium aluminum hydride in anhydrous THF to the flask.
-
Dissolve 8-fluoroquinazolin-4(3H)-one in anhydrous THF and add it to the dropping funnel.
-
Slowly add the solution of 8-fluoroquinazolin-4(3H)-one to the LAH suspension while stirring. An exothermic reaction may occur, so maintain a controlled addition rate.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66°C) and maintain for 6 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess LAH by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Filter the resulting mixture to remove the aluminum salts.
-
Extract the filtrate with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound. The expected yield is approximately 75%.
Visualization of the Synthetic Workflow
The following diagram illustrates the multi-step synthesis of this compound.
Caption: Multi-step synthesis workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2. LiAlH4 | PPT [slideshare.net]
Application Notes and Protocols for 8-Fluoroquinazoline as a Kinase Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors used in cancer therapy. The introduction of a fluorine atom at the 8-position of the quinazoline ring can significantly modulate the physicochemical and pharmacological properties of these molecules, including their potency, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for the evaluation of 8-fluoroquinazoline derivatives as kinase inhibitors in cancer research, with a focus on their potential to target key kinases involved in tumorigenesis, such as Aurora, EGFR, and VEGFR.
Data Presentation
The following tables summarize the quantitative data for representative this compound derivatives and other relevant quinazoline compounds, highlighting their inhibitory activity against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Not explicitly provided as IC50, but showed 48.22% activity at 10 µM | [1][2] |
| BPR1K871 (a quinazoline derivative) | AURKA | 0.022 | [3] |
| BPR1K871 (a quinazoline derivative) | FLT3 | 0.019 | [3] |
| Quinazoline Derivative 6d | EGFR (L858R/T790M) | Potent inhibition | [4] |
| Quinazoline Derivative 6h | EGFR (L858R/T790M) | Potent inhibition | [4] |
| Quinazoline Derivative 11d | VEGFR2 | 5.49 | [5] |
Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | T-24 | Urinary Bladder Cancer | 257.87 | [1] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | Breast Cancer | 168.78 | [1][2] |
| BPR1K871 (a quinazoline derivative) | MOLM-13 | Acute Myeloid Leukemia | ~0.005 | [3] |
| BPR1K871 (a quinazoline derivative) | MV4-11 | Acute Myeloid Leukemia | ~0.005 | [3] |
| Quinazoline Derivative 11d | HepG-2 | Hepatocellular Carcinoma | 10.3 | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Inhibition by an this compound Derivative
The following diagram illustrates the hypothesized inhibition of the Aurora A kinase signaling pathway by an this compound derivative, leading to cell cycle arrest and apoptosis.
General Experimental Workflow for Evaluating Kinase Inhibitors
This diagram outlines the typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound derivative against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., Aurora A, EGFR, VEGFR)
-
Kinase-specific substrate peptide
-
This compound derivative (test compound)
-
Staurosporine (positive control)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the this compound derivative in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add 5 µL of the test compound dilution or control (DMSO for negative control, staurosporine for positive control).
-
Add 20 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of an this compound derivative on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative
-
Doxorubicin or other standard cytotoxic agent (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[6]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis in cancer cells treated with an this compound derivative.
Materials:
-
Cancer cell line
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the this compound derivative at its IC50 concentration and a vehicle control (DMSO) for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[7] Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of an this compound derivative on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
This compound derivative
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24 hours.[2]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined by the intensity of the PI fluorescence.[2]
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of an this compound derivative.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line (e.g., NCI-H1975 for EGFR inhibitors)
-
Matrigel
-
This compound derivative formulated for in vivo administration
-
Vehicle control
-
Standard-of-care drug (e.g., Osimertinib for EGFR-mutant lung cancer)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: V = 0.5 x (length x width^2).
-
Randomization and Treatment: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (vehicle control, this compound derivative at one or more doses, and a positive control drug).
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).[4]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. The protocols and data presented in this document provide a comprehensive framework for researchers to evaluate the potential of these compounds, from initial in vitro kinase screening to in vivo efficacy studies. Careful execution of these experiments will enable the identification and characterization of lead candidates with desirable potency, selectivity, and antitumor activity.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. wjpmr.com [wjpmr.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application of 8-Fluoroquinazoline Derivatives in Targeting EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 8-fluoroquinazoline scaffold has emerged as a promising structural motif in the design of potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR). This class of compounds demonstrates significant potential in overcoming the challenges posed by EGFR mutations in various cancers, particularly non-small cell lung cancer (NSCLC). The strategic incorporation of a fluorine atom at the 8-position of the quinazoline core can modulate the physicochemical properties and biological activity of the inhibitor, potentially enhancing its binding affinity to the ATP-binding pocket of the EGFR kinase domain and improving its selectivity for mutant forms of the receptor over the wild-type (WT) form.
This document provides a comprehensive overview of the application of this compound derivatives in targeting EGFR mutations, including detailed protocols for their preclinical evaluation.
Mechanism of Action
This compound derivatives typically function as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, these compounds prevent the phosphorylation of tyrosine residues on EGFR and downstream signaling molecules. This blockade of signal transduction ultimately inhibits cell proliferation, survival, and metastasis in EGFR-driven tumors. The key to their efficacy lies in their ability to potently inhibit activating mutations (e.g., L858R, exon 19 deletions) and resistance mutations (e.g., T790M) while sparing wild-type EGFR, thereby minimizing off-target toxicities.
Data Presentation
The following tables summarize representative in vitro and in vivo data for a hypothetical potent and selective this compound-based EGFR inhibitor.
Table 1: In Vitro Enzymatic Activity of this compound Derivative
| Enzyme Target | IC50 (nM) |
| EGFR (Wild-Type) | 150 |
| EGFR (L858R) | 5 |
| EGFR (Exon 19 Del) | 3 |
| EGFR (L858R/T790M) | 15 |
Table 2: In Vitro Cellular Activity of this compound Derivative
| Cell Line | EGFR Mutation Status | GI50 (nM) |
| A549 | Wild-Type | >1000 |
| HCC827 | Exon 19 Deletion | 8 |
| NCI-H1975 | L858R/T790M | 25 |
Table 3: In Vivo Efficacy of this compound Derivative in a Xenograft Model
| Treatment Group | Dosing Regimen (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound (25) | 25 | 65 |
| This compound (50) | 50 | 85 |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the mechanism of action and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of an this compound derivative against wild-type and mutant EGFR.
Materials:
-
Recombinant human EGFR (wild-type and mutant) enzymes
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound test compound
-
DMSO
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the EGFR enzyme and substrate to their optimal concentrations in kinase assay buffer.
-
Assay Plate Setup: Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted EGFR enzyme to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability (MTT) Assay
This protocol determines the half-maximal growth inhibitory concentration (GI50) of an this compound derivative in cancer cell lines with different EGFR mutation statuses.
Materials:
-
Human cancer cell lines (e.g., A549, HCC827, NCI-H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound test compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Add 100 µL of the diluted compound to the respective wells. The final DMSO concentration should be less than 0.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control. Determine the GI50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vivo Xenograft Model
This protocol outlines a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of an this compound derivative.[1]
Materials:
-
Human cancer cell line with a relevant EGFR mutation (e.g., NCI-H1975)
-
Athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound test compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest NCI-H1975 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[1]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[1]
-
-
Treatment:
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, 25 mg/kg, 50 mg/kg).
-
Administer the this compound derivative or vehicle by oral gavage once daily.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
-
Study Termination:
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot, immunohistochemistry).
-
Protocol 4: Western Blot Analysis of EGFR Phosphorylation
This protocol is used to assess the in-cell target engagement of the this compound derivative by measuring the phosphorylation status of EGFR.[2]
Materials:
-
Cancer cell line expressing the target EGFR mutant
-
This compound test compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-pEGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
SDS-PAGE equipment and reagents
Procedure:
-
Cell Treatment:
-
Seed cells and grow them to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Treat the cells with various concentrations of the this compound derivative for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the pEGFR signal to the total EGFR signal. Use β-actin as a loading control.
-
References
Application Notes and Protocols for 8-Fluoroquinazoline Derivatives in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, mechanism of action, and evaluation of 8-fluoroquinazoline derivatives as potential therapeutic agents for non-small cell lung cancer (NSCLC). The protocols detailed below are intended to guide researchers in the preclinical assessment of these compounds.
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The development of targeted therapies has significantly improved patient outcomes, with a notable focus on inhibitors of key signaling pathways that drive tumor growth and survival. Quinazoline derivatives have emerged as a prominent class of compounds, forming the scaffold for several approved tyrosine kinase inhibitors (TKIs) that target the Epidermal Growth factor Receptor (EGFR). The introduction of a fluorine atom at the 8-position of the quinazoline ring is a strategic modification aimed at enhancing the pharmacological properties of these derivatives, potentially leading to improved efficacy, selectivity, and metabolic stability. This document outlines the application of this compound derivatives in NSCLC research, with a focus on their synthesis, biological evaluation, and mechanism of action.
Mechanism of Action: Targeting Key Signaling Pathways in NSCLC
This compound derivatives, like their non-fluorinated counterparts, are primarily designed to inhibit protein kinases that are crucial for cancer cell proliferation and survival. The main targets in NSCLC include the EGFR, PI3K/Akt/mTOR, and Aurora Kinase signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the PI3K/Akt and MAPK pathways, leading to cell proliferation, survival, and migration.[1] Mutations in the EGFR gene are common drivers in NSCLC, making it a prime therapeutic target.[2] 4-Anilinoquinazoline derivatives are a well-established class of EGFR inhibitors.[2]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical downstream effector of EGFR and other receptor tyrosine kinases.[3] Its constitutive activation, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, is frequently observed in NSCLC and is associated with resistance to EGFR inhibitors.[3][4] Therefore, direct or indirect inhibition of this pathway is a key therapeutic strategy.
Aurora Kinase A Signaling
Aurora kinases are essential for the regulation of mitosis, and their overexpression is implicated in tumorigenesis and resistance to therapy in NSCLC.[4][5] Specifically, Aurora Kinase A has been identified as a promising target in EGFR-TKI-resistant NSCLC cells.[4][5] The this compound derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potent inhibitor of Aurora A kinase.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer | MDPI [mdpi.com]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 8-Fluoroquinazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification and analysis of 8-fluoroquinazoline compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry. The protocols outlined below are designed to serve as a comprehensive guide for achieving high purity of these target compounds, suitable for various downstream applications including biological screening and structural analysis.
Achiral Purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a cornerstone technique for the purification of small molecules, offering high resolution and scalability. This section details a general method for the purification of a representative this compound derivative.
Experimental Protocol: Preparative HPLC
A common workflow for preparative HPLC is essential for efficient purification.[1][2][3][4][5] The process begins with method development at an analytical scale and is then scaled up for preparative purification.
Sample Preparation:
-
Dissolve the crude this compound compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol, to a concentration of 10-50 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Method Development (Analytical Scale): Before proceeding to preparative scale, it is crucial to develop a robust separation method on an analytical HPLC system. This allows for the optimization of mobile phase composition and gradient elution to achieve the best separation of the target compound from its impurities.
Preparative HPLC Conditions: The analytical method is then scaled up to a preparative system. The flow rate and injection volume are adjusted according to the dimensions of the preparative column to maintain separation efficiency.
Fraction Collection and Analysis:
-
Inject the filtered sample onto the equilibrated preparative HPLC system.
-
Collect fractions corresponding to the peak of the target compound, as identified by the UV detector.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity (>98%).
-
Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified this compound compound.
Data Presentation: Preparative HPLC Purification
The following table summarizes the typical parameters and results for the preparative HPLC purification of a model this compound compound.
| Parameter | Value |
| Instrumentation | Preparative HPLC System with UV Detector |
| Column | C18, 5 µm, 19 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1 mL (of 20 mg/mL solution) |
| Crude Purity | ~85% |
| Purified Purity | >99% |
| Recovery | ~90% |
Visualization: Preparative HPLC Workflow
Chiral Purification using Supercritical Fluid Chromatography (SFC)
For this compound compounds that exist as enantiomers, chiral Supercritical Fluid Chromatography (SFC) is a powerful technique for their separation. SFC offers advantages over traditional normal-phase HPLC, including faster separations, reduced solvent consumption, and a more environmentally friendly profile.[6] Polysaccharide-based chiral stationary phases are widely used for their broad enantioselectivity.[6][7][8][9]
Experimental Protocol: Chiral SFC
Sample Preparation:
-
Dissolve the racemic this compound mixture in a suitable alcohol (e.g., methanol or ethanol) to a concentration of 5-10 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
Chiral SFC Conditions: Method development for chiral SFC often involves screening different chiral stationary phases and mobile phase modifiers to achieve optimal separation of the enantiomers.
Fraction Collection and Analysis:
-
Inject the filtered sample onto the equilibrated chiral SFC system.
-
Collect the fractions corresponding to each enantiomeric peak.
-
Analyze the enantiomeric excess (e.e.) of each collected fraction using analytical chiral SFC or HPLC.
-
Pool the fractions of each enantiomer that meet the desired enantiomeric purity.
-
Remove the solvent to obtain the purified enantiomers.
Data Presentation: Chiral SFC Separation
The table below provides representative parameters and results for the chiral SFC separation of a model racemic this compound.
| Parameter | Value |
| Instrumentation | Preparative SFC System with UV and/or Mass Spectrometric Detector |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative), 5 µm, 21.2 x 250 mm |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Modifier) | Methanol with 0.1% Diethylamine |
| Gradient | 10-40% B over 10 minutes |
| Flow Rate | 70 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 0.5 mL (of 10 mg/mL solution) |
| Retention Time (Enantiomer 1) | 5.2 min |
| Retention Time (Enantiomer 2) | 6.8 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (e.e.) | >99% for each enantiomer |
| Recovery | ~85% for each enantiomer |
Visualization: Chiral SFC Separation Workflow
Purity Analysis and Method Validation
Following purification, it is imperative to accurately determine the purity of the this compound compound. A validated analytical HPLC method is the standard for this purpose. Method validation ensures that the analytical procedure is suitable for its intended use and provides reliable results.[10][11][12][13][14]
Experimental Protocol: Analytical HPLC for Purity Determination
Chromatographic Conditions: A high-resolution analytical HPLC method is required to separate the main compound from any potential impurities.
Validation Parameters: The analytical method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: Analytical Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the main peak | Complies |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |
| Range | 50-150% of the target concentration | 1-100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Repeatability (RSD) | ≤ 2.0% | < 1.0% |
| Intermediate Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
| Robustness | No significant impact on results | Complies |
Visualization: Purification to Analysis Logical Flow
References
- 1. lcms.cz [lcms.cz]
- 2. tarosdiscovery.com [tarosdiscovery.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. labcompare.com [labcompare.com]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography [perkinelmer.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. ijsred.com [ijsred.com]
- 13. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. science24.com [science24.com]
Application Notes and Protocols for In Vitro IC50 Determination of 8-Fluoroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds renowned for their broad pharmacological activities, particularly as anticancer agents. Many of these compounds function by inhibiting key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and HER2 pathways. The 8-fluoro substitution on the quinazoline scaffold has been explored to enhance the potency and selectivity of these inhibitors.[1]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of these derivatives. It represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. This document provides detailed protocols for commonly employed in vitro assays to determine the IC50 values of 8-fluoroquinazoline derivatives, focusing on both cell-based and biochemical kinase assays.
Key Signaling Pathways
Quinazoline derivatives frequently target receptor tyrosine kinases like EGFR, which are pivotal in cancer progression. Understanding the signaling cascade is crucial for interpreting assay results.
Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Data Presentation: IC50 Values of Quinazoline Derivatives
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities (IC50 values in µM) of various quinazoline derivatives against different cancer cell lines and kinases.
Table 1: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Quinazoline Schiff base 1 | MCF-7 (Breast Cancer) | 6.246 | [2] |
| Quinazoline Schiff base 2 | MCF-7 (Breast Cancer) | 5.910 | [2] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast Cancer) | 10.16 | [2] |
| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast Cancer) | 11.23 | [2] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | T-24 (Bladder Cancer) | 257.87 | [1] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 (Breast Cancer) | 168.78 | [1] |
| Fluoroquinazolinone derivative 6 | MCF-7 (Breast Cancer) | 0.35 ± 0.01 | [3] |
| Fluoroquinazolinone derivative 10f | MCF-7 (Breast Cancer) | 0.71 ± 0.01 | [3] |
| 4-aminoquinazolines containing 1,3,4-thiadiazole (39) | H1975 (Lung Cancer) | 1.96 - 3.46 | [4] |
| 4-aminoquinazolines containing 1,3,4-thiadiazole (39) | PC-3 (Prostate Cancer) | 1.96 - 3.46 | [4] |
| 4-aminoquinazolines containing 1,3,4-thiadiazole (39) | MCF-7 (Breast Cancer) | 1.96 - 3.46 | [4] |
| Quinoline derivative 9g | PC-3 (Prostate Cancer) | 1.29 | [5] |
| Quinazolinone derivative S2 | MCF-7 (Breast Cancer) | 36.5 | [6] |
Table 2: Kinase Inhibitory Activity (IC50 in nM) of Quinazoline Derivatives
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| Fluoroquinazolinone derivative 6 | EGFR | 78.04 | [3] |
| Fluoroquinazolinone derivative 10e | EGFR | 299 | [3] |
| Vinyl sulfone VF16 | EGFR-TK | 7.85 ± 0.88 | [7] |
| Brusatol | EGFR-TK | 333.1 | [7] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan.[2][8]
Workflow for MTT Assay
General workflow for an MTT cell viability assay.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete culture medium
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)[9][10]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compounds.[2] Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.[10][11]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]
-
Data Acquisition: Shake the plate for 10 minutes at a low speed to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the compound concentration. Determine the IC50 value using non-linear regression analysis.[10]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[12]
Workflow for ADP-Glo™ Kinase Assay
Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Materials:
-
Purified recombinant kinase (e.g., EGFR, HER2)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates[13]
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and various concentrations of the this compound derivative.[12]
-
Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 5-25 µL.[12]
-
Incubation: Incubate the plate at room temperature for a specified time, for example, 60 minutes.[12]
-
Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[12] Incubate for 40 minutes at room temperature.[12]
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP. This newly formed ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.[12] Incubate for 30-60 minutes at room temperature.[12]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[12]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
Protocol 3: LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding and displacement of a fluorescently labeled ATP-competitive inhibitor (tracer) from the kinase.[14]
Workflow for LanthaScreen® Kinase Binding Assay
Workflow for the LanthaScreen® kinase binding assay.
Materials:
-
Kinase of interest
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
This compound derivatives
-
Assay buffer
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound derivative. Prepare a solution containing the kinase and the europium-labeled anti-tag antibody.[15]
-
Assay Assembly: In a 384-well plate, add the kinase/antibody solution and the serially diluted test compounds.[15]
-
Tracer Addition: Add the Alexa Fluor® 647-labeled tracer to all wells.[15]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[15]
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).[12]
-
Data Analysis: Calculate the TR-FRET emission ratio (665 nm / 615 nm). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the TR-FRET signal.[12] Plot the TR-FRET ratio against the concentration of the test compound to determine the IC50 value.[12]
Conclusion
The protocols outlined in this document provide robust and reproducible methods for determining the IC50 values of this compound derivatives. The choice of assay, whether cell-based or biochemical, will depend on the specific research question. Cell-based assays provide insights into the compound's activity in a more physiological context, while biochemical assays offer a direct measure of target engagement. Accurate IC50 determination is a cornerstone of the preclinical evaluation of these promising anticancer agents.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Molecular Docking Studies of 8-Fluoroquinazoline with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of 8-fluoroquinazoline derivatives with various protein targets implicated in cancer and other diseases. This document includes a summary of quantitative data from relevant studies, detailed experimental protocols for performing molecular docking and related assays, and visualizations of key signaling pathways and experimental workflows.
Overview of this compound and its Protein Targets
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its derivatives have been extensively studied for their potential to target and inhibit the activity of key proteins involved in cell proliferation, signaling, and mitosis. This document focuses on the interaction of this compound derivatives with the following protein targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers.[1]
-
Aurora A Kinase: A serine/threonine kinase essential for mitotic entry and spindle assembly.[2] Its overexpression is linked to oncogenic transformation.[2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[1]
-
Tubulin: A protein that polymerizes into microtubules, essential components of the cytoskeleton involved in cell division.
Quantitative Data Summary
The following tables summarize the inhibitory activities and binding affinities of various this compound derivatives against their respective protein targets, as reported in the literature.
Epidermal Growth Factor Receptor (EGFR) Inhibition
| Compound ID/Reference | Derivative Description | Target | IC50 (µM) | Binding Energy (kcal/mol) | Cell Line |
| Compound 6 [3] | Fluoroquinazolinone derivative | EGFR | - | -19.53 | MCF-7 |
| Compound 10a [3] | Fluoroquinazolinone derivative | EGFR | 0.95 ± 0.01 | - | MCF-7 |
| Compound 10d [3] | Fluoroquinazolinone derivative | EGFR | 0.89 ± 0.02 | - | MCF-7 |
| Compound 10f [3] | Fluoroquinazolinone derivative | EGFR | 0.71 ± 0.01 | - | MCF-7 |
| Gefitinib (Reference) [3] | Reference Drug | EGFR | 0.97 ± 0.02 | - | MCF-7 |
| Erlotinib (Reference) [3] | Reference Drug | EGFR | - | -15.57 | - |
| QZ-3 [4] | Quinazoline derivative | EGFR | 1.3 | -10.5 | A549, MCF-7 |
| QZ-5 [4] | Quinazoline derivative | EGFR | 0.8 | -11.2 | A549, MCF-7 |
| Gefitinib (Reference) [4] | Reference Drug | EGFR | 0.7 | -9.5 | A549, MCF-7 |
Aurora A Kinase Inhibition
| Compound ID/Reference | Derivative Description | Target | IC50 (µM) | Cell Line |
| Compound 6e [5] | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | 168.78 | MCF-7 |
| Compound 6e [5] | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | 257.87 | T-24 |
VEGFR-2 Inhibition
| Compound ID/Reference | Derivative Description | Target | IC50 (µM) |
| Compound 3i [6] | Quinazoline derivative | VEGFR-2 | 0.120 |
| Compound 3j [6] | Quinazoline derivative | VEGFR-2 | 0.197 |
| Sorafenib (Reference) [6] | Reference Drug | VEGFR-2 | 0.088 |
| SQ2 [7] | Quinazoline derivative | VEGFR-2 | 0.014 |
| Cabozantinib (Reference) [7] | Reference Drug | VEGFR-2 | 0.0045 |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways associated with the protein targets of this compound derivatives.
Caption: Simplified EGFR signaling pathway.
Caption: Aurora A Kinase activation and mitotic functions.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Experimental Protocols
This section provides detailed protocols for molecular docking studies and a key in vitro assay.
Molecular Docking Protocol using AutoDock Vina
This protocol outlines the general steps for performing a molecular docking experiment to predict the binding mode and affinity of an this compound derivative with a protein target.
Caption: General workflow for molecular docking.
I. Software and Prerequisites:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or Chimera: For visualization and analysis.
-
A 3D structure of the target protein in PDB format (e.g., from the Protein Data Bank).
-
A 3D structure of the this compound ligand in a suitable format (e.g., MOL2, SDF).
II. Protocol Steps:
-
Protein Preparation: a. Load the protein PDB file into AutoDock Tools. b. Remove water molecules and any co-crystallized ligands not relevant to the study. c. Add polar hydrogens to the protein. d. Compute Gasteiger charges. e. Save the prepared protein in PDBQT format.
-
Ligand Preparation: a. Load the ligand file into AutoDock Tools. b. Detect the ligand's root and define rotatable bonds. c. Save the prepared ligand in PDBQT format.
-
Grid Box Definition: a. In AutoDock Tools, with the prepared protein loaded, open the "Grid" -> "Grid Box" menu. b. Center the grid box on the active site of the protein. If a co-crystallized ligand was present, center the grid on its location. c. Adjust the dimensions of the grid box to encompass the entire binding pocket, typically with a spacing of 1.0 Å. d. Save the grid parameter file.
-
Configuration File Creation: a. Create a text file (e.g., conf.txt) with the following information: receptor = protein.pdbqt ligand = ligand.pdbqt out = output.pdbqt center_x = [x-coordinate from grid box] center_y = [y-coordinate from grid box] center_z = [z-coordinate from grid box] size_x = [x-dimension from grid box] size_y = [y-dimension from grid box] size_z = [z-dimension from grid box] exhaustiveness = 8
-
Running AutoDock Vina: a. Open a terminal or command prompt. b. Navigate to the directory containing your prepared files and the Vina executable. c. Execute the following command: vina --config conf.txt --log log.txt
-
Results Analysis: a. The output PDBQT file (output.pdbqt) will contain the docked poses of the ligand, ranked by their binding affinity (in kcal/mol). b. The log file (log.txt) will also list the binding affinities for each predicted pose. c. Use a visualization tool like PyMOL or Chimera to load the protein and the output ligand poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).
In Vitro Tubulin Polymerization Inhibition Assay Protocol
This protocol describes a fluorescence-based assay to determine the effect of this compound derivatives on tubulin polymerization.
I. Materials and Reagents:
-
Purified tubulin protein (>97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye for tubulin polymerization
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
Test this compound compounds dissolved in DMSO
-
96-well, black, clear-bottom microplate
-
Temperature-controlled microplate reader capable of fluorescence detection
II. Protocol Steps:
-
Preparation of Reagents: a. Prepare a tubulin polymerization reaction mix on ice containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and the fluorescent reporter dye. The final tubulin concentration should be between 2-4 mg/mL. b. Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Procedure: a. Pre-warm the microplate reader to 37°C. b. Add 5 µL of the diluted test compounds, controls, or vehicle (buffer with DMSO) to the appropriate wells of the 96-well plate. c. To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin polymerization reaction mix to each well. d. Immediately place the plate in the pre-warmed microplate reader.
-
Data Acquisition: a. Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every 60 seconds for 60 minutes at 37°C.
-
Data Analysis: a. Plot the fluorescence intensity versus time for each concentration of the test compound and controls. b. Determine the initial rate of polymerization (the slope of the linear phase of the curve) and the maximum polymer mass (the plateau of the curve). c. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. d. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a versatile platform for the design of potent inhibitors targeting key proteins in cancer signaling and cell division. The data and protocols presented in these application notes provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical moiety. Molecular docking serves as a powerful computational tool to predict and rationalize the binding of these compounds, guiding further optimization, while in vitro assays are essential for experimental validation of their biological activity.
References
- 1. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 2. rupress.org [rupress.org]
- 3. mdpi.com [mdpi.com]
- 4. ijpcat.com [ijpcat.com]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of 8-Fluoroquinazoline-Based Multi-Target Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules, with many approved drugs for cancer treatment featuring this scaffold.[1][2][3][4][5] The 8-fluoroquinazoline core, in particular, is a key pharmacophore in the development of inhibitors for various protein kinases involved in crucial cell signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinases.[6][7][8][9] Dysregulation of these signaling pathways can lead to uncontrolled cell proliferation, angiogenesis, and inhibition of apoptosis, which are hallmarks of cancer.[9][10] This document provides detailed application notes on the design strategy, synthesis, and biological evaluation of this compound-based multi-target inhibitors, along with comprehensive experimental protocols.
Design Strategy for this compound-Based Multi-Target Inhibitors
The design of this compound-based inhibitors often revolves around creating molecules that can competitively bind to the ATP-binding site of target kinases. The quinazoline scaffold serves as a robust anchor within the active site. The fluorine atom at the 8-position can enhance binding affinity and modulate the physicochemical properties of the compound.[6]
Key Structural Modifications and Rationale:
-
Substitution at the 4-position: The 4-position is commonly substituted with anilino or similar aromatic moieties to interact with the hinge region of the kinase domain. This interaction is crucial for potent inhibitory activity.
-
Substitution at the 2-position: Modifications at the 2-position, often with substituted phenyl rings, can be tailored to target specific kinases and improve selectivity. For instance, a 2-(3-bromophenyl) group has been shown to be effective for Aurora A kinase inhibition.[6][7]
-
Side Chains and Solubilizing Groups: The addition of hydrophilic and flexible side chains can improve the pharmacokinetic properties of the inhibitors.[11]
A common strategy is the dual inhibition of EGFR and VEGFR-2, as they share downstream signaling pathways, and simultaneous inhibition can be a valuable cancer therapy approach.[8][9][12]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives generally follows a multi-step process, starting from commercially available precursors. A representative synthetic scheme is outlined below, based on methods described in the literature.[6][13]
References
- 1. Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 8-Fluoroquinazoline
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to analyze the effects of 8-Fluoroquinazoline, a novel quinazoline derivative, on the cell cycle of cancer cells. The protocols outlined below detail the necessary steps for cell culture, treatment, and subsequent analysis using flow cytometry and Western blotting.
Introduction
Quinazoline derivatives are a well-established class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly in oncology. Many compounds with a quinazoline scaffold have been shown to exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. One of the critical mechanisms through which these compounds exert their cytotoxic effects is by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing and proliferating.
This compound is a synthetic quinazoline analog that holds promise as a potential anticancer agent. Understanding its precise mechanism of action is crucial for its development as a therapeutic. A primary method for elucidating this mechanism is to determine its effect on the cell cycle. This document provides detailed protocols to assess the impact of this compound on the cell cycle distribution of cancer cells.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the expected quantitative data from a cell cycle analysis experiment using flow cytometry on a hypothetical cancer cell line (e.g., HeLa) treated with this compound for 24 hours. The data represents the percentage of cells in each phase of the cell cycle.
| Treatment Group | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound | 5 | 50.1 ± 2.8 | 20.5 ± 2.1 | 29.4 ± 2.6 |
| This compound | 10 | 42.3 ± 3.5 | 15.2 ± 1.9 | 42.5 ± 3.3 |
| This compound | 20 | 25.7 ± 2.9 | 10.9 ± 1.5 | 63.4 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
The data clearly indicates a dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G1 and S phases. This suggests that this compound induces a G2/M phase cell cycle arrest in this cancer cell line.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed the cancer cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the final desired concentrations (e.g., 5, 10, 20 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Remove the medium from the wells and replace it with 2 mL of the medium containing the respective concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for analyzing the effects of this compound on the cancer cell cycle.
Caption: Potential mechanism of this compound-induced G2/M cell cycle arrest.
Application Notes and Protocols: Apoptosis Induction by 8-Fluoroquinazoline Derivatives in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects. The incorporation of a fluorine atom at the 8th position of the quinazoline scaffold has been explored as a strategy to enhance the biological activity and pharmacokinetic properties of these molecules. This document provides detailed application notes and protocols for studying the in vitro apoptosis-inducing effects of 8-fluoroquinazoline derivatives, with a focus on their mechanism of action, quantitative analysis of their efficacy, and the experimental procedures required for their evaluation.
Mechanism of Action: Inhibition of Aurora A Kinase
Several this compound derivatives have been identified as inhibitors of Aurora A kinase, a key regulator of mitotic progression.[1][2] Overexpression of Aurora A is a common feature in many human cancers and is associated with tumorigenesis and resistance to therapy. By inhibiting Aurora A, these compounds disrupt the normal cell cycle, leading to cell cycle arrest and subsequent induction of apoptosis.[1][2]
The signaling cascade initiated by the inhibition of Aurora A kinase by this compound derivatives typically involves the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is characterized by the involvement of the p53 tumor suppressor protein and its family member p73, which in turn activate the pro-apoptotic Bcl-2 family members Bak and Bax.[1] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9, which then activates the executioner caspase-3, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[1][3] Some evidence also suggests a potential for crosstalk with the extrinsic pathway, involving caspase-8.[3]
Data Presentation
The following tables summarize the in vitro anti-cancer activity of representative this compound derivatives.
Table 1: Cytotoxicity of this compound Derivatives
| Compound ID | Derivative Name | Cell Line | IC50 (µM) | Citation |
| 6e | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 168.78 | [2] |
| 6e | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | T-24 (Bladder Cancer) | 257.87 | [2] |
| 6d | 8-Fluoro-2-phenylquinazoline-4-carboxylic acid | NCI-60 Panel | Not specified | [2] |
| 6c | 8-Fluoro-2-(p-tolyl)quinazoline-4-carboxylic acid | NCI-60 Panel | Not specified | [2] |
| 6b | 2-(4-Chlorophenyl)-8-fluoroquinazoline-4-carboxylic acid | NCI-60 Panel | Not specified | [2] |
| 6a | 2-Phenyl-quinazoline-4-carboxylic acid (non-fluorinated control) | NCI-60 Panel | Not specified | [2] |
Table 2: Cell Cycle and Apoptosis Analysis of Compound 6e in MCF-7 Cells
| Parameter | Control | Compound 6e (168.78 µM) | Positive Control (Doxorubicin, 10 µM) | Citation |
| Cell Cycle Phase (%) | ||||
| G1 | 51.45 | 60.68 | Not Applicable | [2] |
| S | 22.27 | 17.47 | Not Applicable | [2] |
| G2/M | 21.34 | 18.29 | Not Applicable | [2] |
| Apoptosis (%) | ||||
| Total Apoptotic Cells | Not specified | 2.16 | 1.52 | [2] |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for apoptosis induction by this compound derivatives.
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is for determining the concentration of an this compound derivative that inhibits cell growth by 50% (IC50).
Materials:
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Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (both adherent and floating) after treatment with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) by flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells after treatment with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Washing: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-cancer agents. The protocols and information provided herein offer a comprehensive framework for the in vitro evaluation of these compounds, focusing on their ability to induce apoptosis via the inhibition of Aurora A kinase. Through systematic application of these methodologies, researchers can effectively characterize the potency and mechanism of action of new this compound derivatives, paving the way for further preclinical and clinical development.
References
- 1. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Fluoroquinazoline-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 8-Fluoroquinazoline-4-carboxylic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound-4-carboxylic acid and its derivatives, with a focus on a common multi-step synthetic pathway.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| SYN-001 | Low yield in the final hydrolysis step to the carboxylic acid. | - Incomplete hydrolysis of the ester precursor.- Degradation of the quinazoline ring under harsh basic conditions.- Inefficient extraction or precipitation of the final product. | - Extend the reaction time for hydrolysis or gently heat the reaction mixture.- Use a milder base (e.g., LiOH instead of NaOH) or a mixed solvent system (e.g., THF/water, dioxane/water) to improve solubility and reduce degradation.- Carefully adjust the pH to the isoelectric point of the carboxylic acid to ensure complete precipitation during workup.- Perform multiple extractions with an appropriate organic solvent after acidification. |
| SYN-002 | Formation of significant byproducts during the cyclization step. | - Reaction with residual water, leading to decomposition of the tin tetrachloride catalyst.- Side reactions of the imidoyl chloride intermediate.- Incorrect reaction temperature or time. | - Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Control the addition rate of reagents to manage the reaction exotherm.- Optimize the reaction temperature and time based on TLC or LC-MS monitoring. |
| SYN-003 | Difficulty in purifying the final product. | - Presence of unreacted starting materials or byproducts with similar polarity.- Poor crystallinity of the product. | - Employ column chromatography with a suitable solvent system to separate impurities.- Attempt recrystallization from various solvents or solvent mixtures to improve purity and crystal form.- Consider derivatization to a more easily purifiable intermediate, followed by deprotection. |
| SYN-004 | The cyclization reaction to form the quinazoline ring does not proceed. | - Inactive catalyst (e.g., hydrolyzed SnCl₄).- Low reactivity of the imidoyl chloride intermediate. | - Use a fresh, unopened bottle of tin tetrachloride.- Increase the reaction temperature in small increments, monitoring the reaction progress carefully.- Consider using a different Lewis acid catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound-4-carboxylic acid?
A1: A frequently employed method involves a multi-step synthesis. This process begins with the formation of a benzanilide derivative, which is then converted to an N-phenylbenzimidoyl chloride using thionyl chloride.[1] The subsequent step is a cyclization reaction with ethyl cyanoformate in the presence of a Lewis acid like tin tetrachloride to form the ethyl ester of the target molecule.[1] The final step is the basic hydrolysis of the ethyl ester to yield this compound-4-carboxylic acid.[1]
Q2: What are the critical parameters for the cyclization step?
A2: The cyclization step is highly sensitive to reaction conditions. It is crucial to maintain an anhydrous environment as the tin tetrachloride catalyst is moisture-sensitive. The reaction is typically carried out at an elevated temperature (e.g., 140°C) for a short duration (e.g., 15 minutes).[1] Careful control of temperature and reaction time is essential to maximize yield and minimize byproduct formation.
Q3: Are there alternative methods for the final hydrolysis step?
A3: Yes, while sodium hydroxide in ethanol is commonly used for the hydrolysis of the ethyl ester, other conditions can be employed.[1] For substrates sensitive to strong bases, milder conditions such as lithium hydroxide in a mixture of THF and water can be effective. Acidic hydrolysis is also an option, though it may require harsher conditions and could lead to different side products.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis and to check for the presence of byproducts, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.
Q5: What safety precautions should be taken when handling reagents like thionyl chloride and tin tetrachloride?
A5: Both thionyl chloride and tin tetrachloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Ensure that all glassware is dry and reactions are performed under an inert atmosphere to prevent exposure to moisture.
Experimental Protocols
Synthesis of Ethyl this compound-4-carboxylate (Illustrative)
-
Preparation of the Imidoyl Chloride: A solution of the starting benzanilide derivative in a suitable anhydrous solvent (e.g., toluene) is treated with an excess of thionyl chloride. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are then removed under reduced pressure.
-
Cyclization Reaction: The crude imidoyl chloride is dissolved in an anhydrous, high-boiling solvent such as o-dichlorobenzene. To this solution, ethyl cyanoformate is added, followed by the careful addition of tin tetrachloride at room temperature. The reaction mixture is then heated to a high temperature (e.g., 140°C) for a short period.[1]
-
Workup and Purification: After cooling, the reaction is quenched by carefully adding it to a mixture of ice and aqueous sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Hydrolysis to this compound-4-carboxylic Acid
-
Hydrolysis: The purified ethyl this compound-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide. The mixture is refluxed for a specified time until the hydrolysis is complete (monitored by TLC or LC-MS).[1]
-
Workup and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester. The aqueous layer is then acidified to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl), leading to the precipitation of the carboxylic acid.
-
Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product. If necessary, the product can be further purified by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound-4-carboxylic acid.
Caption: Troubleshooting logic for synthesis challenges.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Drug Candidates
Here is a technical support center for improving the aqueous solubility of hydrophobic quinazoline compounds.
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of quinazoline derivatives.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My quinazoline compound is precipitating in the aqueous buffer during my in vitro assay.
Question: I've dissolved my quinazoline candidate in a small amount of DMSO and diluted it into my standard aqueous phosphate buffer for an enzymatic assay. However, I'm observing precipitation, which is compromising my
Technical Support Center: Optimizing Intramolecular Friedel-Crafts Acylation
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing intramolecular Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: My intramolecular Friedel-Crafts acylation is resulting in a low or no yield. What are the most common causes?
A1: Low or no yield in intramolecular Friedel-Crafts acylation can often be attributed to several key factors:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivates it towards electrophilic substitution, which can halt the reaction.
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.
-
Insufficient Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, stoichiometric or even excess amounts of the catalyst are often necessary.[1]
-
Suboptimal Temperature: The reaction temperature is critical. Some reactions require heating to proceed, while others may yield more byproducts or decompose at elevated temperatures.
-
Inappropriate Ring Size: The formation of 6-membered rings is generally more favorable than 5- or 7-membered rings in intramolecular Friedel-Crafts reactions.[2]
Q2: I am observing the formation of multiple products. What could be the reason?
A2: The formation of multiple products can arise from a few issues. If your starting material has multiple possible sites for acylation, you may get a mixture of regioisomers. Additionally, at higher temperatures, side reactions can become more prevalent, leading to byproducts. Using a milder catalyst or lowering the reaction temperature can sometimes improve selectivity.
Q3: Can I use a starting material with an amine or alcohol group?
A3: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups are generally not suitable for standard Friedel-Crafts acylation. These functional groups can react with the Lewis acid catalyst, leading to deactivation of both the catalyst and the substrate. The use of protecting groups for these functionalities is typically required.
Q4: Is it possible to use a carboxylic acid directly for the acylation, or must I use an acyl chloride?
A4: While acyl chlorides are common starting materials, it is possible to use carboxylic acids directly for intramolecular Friedel-Crafts acylation.[2] This typically requires a strong Brønsted acid catalyst such as polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or methanesulfonic acid (MSA).[2]
Q5: What is the preferred ring size for intramolecular Friedel-Crafts acylation?
A5: There is a general preference for the formation of six-membered rings over five- and seven-membered rings.[2] For example, the cyclization of 4-phenyl-1-butanol derivatives tends to be more efficient than that of 3-phenyl-1-propanol derivatives.[2]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during intramolecular Friedel-Crafts acylation.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Optimization |
| Moisture in the Reaction | * Ensure all glassware is flame-dried or oven-dried before use. * Use anhydrous solvents. * Use fresh, high-purity, anhydrous Lewis acid. |
| Inactive Catalyst | * Use a freshly opened bottle of the Lewis acid or purify it before use. * Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst | * Increase the molar equivalents of the Lewis acid. A 1.1 to 1.5 molar excess is a good starting point.[1] * Remember that the product ketone complexes with the Lewis acid, so at least a stoichiometric amount is required.[1] |
| Suboptimal Temperature | * If the reaction is sluggish at room temperature or below, gradually increase the temperature and monitor the progress by TLC or GC. * If byproduct formation is an issue, try running the reaction at a lower temperature. |
| Deactivated Substrate | * If the aromatic ring has strongly deactivating groups, the reaction may not be feasible under standard conditions. Consider using a more reactive derivative or a different synthetic route. |
Issue 2: Formation of Polymeric Byproducts or Charring
| Potential Cause | Troubleshooting Steps & Optimization |
| High Reaction Temperature | * Elevated temperatures can promote intermolecular side reactions and decomposition. * Attempt the reaction at a lower temperature. For some acylations, temperatures below 0 °C can improve selectivity. |
| High Concentration | * A high concentration of the starting material can favor intermolecular polymerization over intramolecular cyclization. * Perform the reaction under high-dilution conditions to favor the desired intramolecular reaction. |
| Reaction with Solvent | * The Lewis acid may be reacting with the solvent at higher temperatures. * Choose an inert solvent that is stable in the presence of your chosen Lewis acid at the desired reaction temperature. Dichloromethane and carbon disulfide are common choices. |
Quantitative Data
The selection of catalyst and reaction conditions can significantly impact the yield of the desired product. Below are tables summarizing the effects of temperature and catalyst choice on representative intramolecular Friedel-Crafts acylation reactions.
Table 1: Effect of Temperature on the Synthesis of 1-Indanone
This table summarizes the effect of reaction temperature on the intramolecular cyclization of 3-phenylpropionyl chloride to 1-indanone using AlCl₃ as the catalyst in dichloromethane (DCM).
| Entry | Temperature (°C) | Reaction Time (h) | Yield of 1-Indanone (%) | Purity (%) | Observations |
| 1 | 0 | 4 | 75 | >98 | Clean reaction, minor starting material present. |
| 2 | 25 (Room Temp) | 2 | 92 | >98 | Optimal result, clean and complete conversion. |
| 3 | 40 (Reflux) | 1 | 81 | 90 | Faster reaction but increased byproduct formation. |
| 4 | -20 | 8 | 45 | >95 | Reaction was very slow and incomplete. |
Table 2: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation
This table provides a general comparison of various catalysts for intramolecular Friedel-Crafts acylation. Note that optimal conditions (solvent, temperature) may vary between catalysts.
| Catalyst | Typical Starting Material | General Observations |
| Aluminum Chloride (AlCl₃) | Acyl Chloride | Highly reactive and widely used. Requires strictly anhydrous conditions and often more than a stoichiometric amount. Can be difficult to handle.[1] |
| Ferric Chloride (FeCl₃) | Acyl Chloride | A less potent but more manageable alternative to AlCl₃. It is also less sensitive to moisture.[1] |
| Zinc Chloride (ZnCl₂) | Acyl Chloride | A milder Lewis acid, often requiring higher temperatures or longer reaction times. Can offer better selectivity in some cases.[1] |
| Polyphosphoric Acid (PPA) | Carboxylic Acid | A strong Brønsted acid and dehydrating agent. Effective for cyclizing carboxylic acids directly. Highly viscous and can be difficult to work with.[2] |
| Methanesulfonic Acid (MSA) | Carboxylic Acid | A strong, non-oxidizing Brønsted acid that is a good alternative to PPA. It is a liquid and easier to handle.[2] |
| Triflic Acid (TfOH) | Carboxylic Acid | A very strong Brønsted acid that can effectively catalyze the cyclization of carboxylic acids, often at low temperatures. |
| Solid Acids (e.g., Nafion-H, Zeolites) | Carboxylic Acid/Acyl Chloride | Offer advantages in terms of easier workup and catalyst recyclability. Yields can be variable depending on the specific catalyst and substrate.[3] |
Experimental Protocols
Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using AlCl₃
This protocol describes a general method for the intramolecular cyclization of 3-phenylpropionyl chloride.
-
Materials:
-
3-phenylpropionyl chloride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Concentrated HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.
-
In the flask, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the solution of 3-phenylpropionyl chloride dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours (monitor by TLC).
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This step is highly exothermic.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-indanone.
-
Purify the product as needed via column chromatography or distillation.
-
Protocol 2: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid
This protocol outlines the direct cyclization of the corresponding carboxylic acid.
-
Materials:
-
3-phenylpropanoic acid (1 mmol)
-
Anhydrous Dichloromethane (2 mL)
-
Trifluoromethanesulfonic acid (4 mmol)
-
Ice bath
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (4 mmol) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours (monitor by TLC).
-
After the reaction is complete, carefully pour the mixture over crushed ice.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 10 mL), water (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Caption: Typical experimental workflow for intramolecular Friedel-Crafts acylation.
Caption: Troubleshooting logic for low reaction yield.
References
Overcoming poor solubility of quinazoline derivatives in assay buffers
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of quinazoline derivatives in assay buffers.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Initial Dissolution and Stock Preparation
Q1: Why do many of my quinazoline derivatives have poor water solubility? A: The poor water solubility of many quinazoline derivatives is primarily due to their molecular structure.[1] These compounds possess a rigid, fused heterocyclic ring system which, combined with other aromatic and lipophilic substituents, leads to high crystal lattice energy and low polarity.[1] This molecular structure makes it difficult for polar water molecules to effectively surround and dissolve the compound.[1] Many such compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II, characterized by low solubility and high permeability.[1][2]
Q2: What is the very first step I should take when my compound fails to dissolve in an aqueous assay buffer? A: The initial and most critical step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent.[1][3] Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its ability to dissolve a wide range of compounds.[1][3] For particularly difficult compounds, gentle warming (e.g., 37°C) and ultrasonication can help achieve complete dissolution.[1][3] The goal is to create a high-concentration stock (e.g., 10-100 mM) to minimize the volume of organic solvent transferred into your final assay.[3]
Q3: My compound won't dissolve even in 100% DMSO. What should I do? A: This can occur due to insufficient solvent volume or low-quality, hydrated DMSO.[1] First, try increasing the volume of fresh, anhydrous DMSO.[1] If solubility is still an issue, apply gentle warming and use a sonicator bath to aid dissolution.[1][3] If the compound remains insoluble, you may need to try alternative solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).[4][]
Q4: My DMSO stock solution becomes cloudy or shows precipitates when I store it at -20°C. Is this normal? A: Yes, this is a common issue. The solubility of your compound in DMSO may be temperature-dependent, causing it to precipitate out at lower temperatures.[1] If the compound's stability permits, store the stock solution at room temperature in the dark.[1] If refrigeration is required, it is crucial to gently warm the vial and vortex thoroughly to ensure the compound is completely redissolved before every use.[1]
Issue 2: Precipitation Upon Dilution into Aqueous Buffers
Q5: My compound is perfectly clear in the DMSO stock, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening? A: This phenomenon is known as "precipitation upon dilution" and is the most frequent challenge encountered with poorly soluble compounds.[1][3] It occurs because the DMSO concentration drops drastically upon dilution, and the aqueous buffer cannot maintain the compound in solution at that concentration.[3] The final concentration of your compound has exceeded its maximum solubility in the final buffer/DMSO mixture.[1]
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// Edges start -> dilute; dilute -> precipitate; precipitate -> reason [style=dashed, arrowhead=none]; } Caption: The process of precipitation upon dilution.
Q6: How can I prevent my compound from precipitating in the assay buffer? A: You can address this with several strategies, starting with the simplest and progressing to more complex methods:
Caption: Mechanism of solubility enhancement by cyclodextrins.
Issue 3: Inconsistent Assay Results & Advanced Strategies
Q7: My assay results are inconsistent or show poor dose-response curves. Could this be a solubility issue? A: Absolutely. If your compound precipitates in the assay medium (e.g., cell culture media), the actual concentration exposed to the cells or enzyme is unknown and variable, leading to inconsistent results. [1]Visually inspect your assay plates under a microscope for any signs of precipitation. [1]Consider that the compound may also be binding to plastics or interacting with components in the media. [1]Employing the solubility enhancement techniques described in Q6 is crucial for reliable data.
Q8: My compound is highly active in in vitro assays, but shows poor oral bioavailability in animal models. What can I do? A: This is a common challenge for compounds with low aqueous solubility, which limits their dissolution and absorption in the gastrointestinal (GI) tract. [1][6]To improve bioavailability, you must explore advanced formulation strategies designed to enhance the dissolution rate. These include:
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// Edges start -> cause; cause -> goal; goal -> strategy1; goal -> strategy2; goal -> strategy3; }
Caption: Decision workflow for improving in vivo bioavailability.
Data on Formulation Strategies
The table below summarizes quantitative improvements achieved for quinazoline-based drugs using various formulation strategies.
| Formulation Technique | Drug Example | Carrier/Method | Improvement Noted | Reference |
| Solid Dispersion | Quinazolinone Derivative | Polaxamer 407 (Melt-Fusion) | Improved in-vitro dissolution rate | [7] |
| Solid Dispersion | Rivaroxaban (structurally related) | PEG/PVP (Solvent Evaporation) | >2-fold increase in dissolution rate | [6] |
| Complexation | Quinazoline-4(3H)-ones | β-Cyclodextrin (Kneading) | Successful enhancement in water solubility | [6][8] |
| SEDDS | Gefitinib | Self-Emulsifying System | 2.14-fold increase in dissolution rate | [1] |
| Salt Formation | Weakly Acidic/Basic Drugs | Various Counterions | Can exceed 1000-fold increase in solubility | [6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
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Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of your quinazoline derivative into a sterile glass vial with a PTFE-lined cap. [3]2. Add Solvent: Add a calculated volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM, 50 mM, or 100 mM). [3]3. Promote Dissolution: Vortex the mixture vigorously for at least 60 seconds. [3]If particles remain, place the vial in a sonicator bath for 5-10 minutes. [3]Gentle warming in a 37°C water bath can also be used if the compound is heat-stable. [1][3]4. Inspect for Clarity: The final stock solution should be a clear liquid, free of any visible particles. [3]5. Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, or at room temperature if stability allows and precipitation is an issue at low temperatures. [1][3] Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This technique disperses the drug at a molecular level within a hydrophilic carrier, converting it to a more soluble amorphous form. [2][6]
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Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol) in which both the quinazoline compound and the carrier are fully soluble. [1][6]2. Dissolution: Accurately weigh the drug and the carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). [6]Dissolve both components completely in the chosen solvent within a round-bottom flask to form a clear solution. [6]3. Solvent Removal: Attach the flask to a rotary evaporator and remove the solvent under vacuum. [6]Maintain a low bath temperature (e.g., 40-50°C) to prevent thermal degradation. [6]Continue until a dry solid film is formed. [6]4. Final Processing: Scrape the solid mass from the flask. Gently grind it using a mortar and pestle and pass it through a sieve to obtain a fine, uniform powder. Store in a desiccator.
Protocol 3: Complexation with Cyclodextrin (Kneading Method)
This method forms an inclusion complex to enhance aqueous solubility. [6][8]
-
Molar Ratio Selection: Choose a suitable molar ratio of the quinazoline drug to the cyclodextrin (e.g., 1:1 β-cyclodextrin or HP-β-CD). [6]2. Mixing: Accurately weigh and thoroughly mix the drug and cyclodextrin powders in a glass mortar. [6]3. Kneading: Add a small volume of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture while continuously triturating with a pestle. [6]Knead the resulting paste for 45-60 minutes, maintaining a consistent texture. [6]4. Drying: Dry the paste in a controlled oven (e.g., 50-60°C) until completely dry. [6]5. Pulverization: Pulverize the dried complex in the mortar and pass it through a sieve to obtain a uniform powder. Store the final complex in a desiccator.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT [slideshare.net]
Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of substituted quinoline compounds. The information is presented in a question-and-answer format, offering troubleshooting advice and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of my substituted quinoline compound?
A1: The low aqueous solubility of many substituted quinoline derivatives can be attributed to several factors inherent to their molecular structure. The quinoline core is a bicyclic aromatic system, which is predominantly hydrophobic. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it difficult for water molecules to solvate individual molecules, further limiting solubility. The nature and position of substituents on the quinoline ring also play a crucial role; lipophilic groups can significantly decrease water solubility.
Q2: What are the most common strategies for improving the solubility of my quinoline compound?
A2: Several effective methods can be employed to enhance the solubility of substituted quinolines. These can be broadly categorized as physical and chemical modifications. Common approaches include:
-
pH Adjustment: Since quinolines are typically weak bases, decreasing the pH of the solution can lead to the protonation of the nitrogen atom, forming a more soluble salt.
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.
-
Salt Formation: Reacting the quinoline compound with an acid to form a stable salt can dramatically improve its aqueous solubility and dissolution rate.
-
Solid Dispersion: Dispersing the quinoline compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.
Q3: How do I choose the most appropriate solubility enhancement technique for my specific quinoline derivative?
A3: The selection of an appropriate technique depends on the physicochemical properties of your quinoline compound. Key considerations include the pKa of your compound, its logP value, melting point, and chemical stability. For ionizable quinolines, pH adjustment and salt formation are often the first-line approaches due to their simplicity and effectiveness. For neutral or very lipophilic compounds, solid dispersion or cyclodextrin complexation may be more suitable.
Troubleshooting Guides
Issue 1: My substituted quinoline precipitates out of solution when I dilute the DMSO stock into my aqueous buffer or cell media.
-
Possible Cause: This common problem occurs when the concentration of the co-solvent (DMSO) is drastically lowered upon dilution, causing the poorly soluble compound to "crash out" of the solution.
-
Solutions:
-
Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final medium. Try preparing serial dilutions to find a concentration that remains in solution.
-
Increase the Final DMSO Concentration: A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might keep the compound dissolved. However, always run a vehicle control with the same final DMSO concentration to check for effects on your assay, as DMSO concentrations above 1% can be toxic to many cell types.
-
Explore Advanced Strategies: If co-solvents alone are not effective, consider pH adjustment, use of surfactants, or cyclodextrin complexation.
-
Issue 2: I tried adjusting the pH of my aqueous solution, but my quinoline compound still precipitates.
-
Possible Causes & Solutions:
-
Insufficient pH change: Ensure the pH of the solution is at least 1-2 units below the pKa of your quinoline compound to achieve sufficient protonation. Verify the pH with a calibrated pH meter.
-
Buffering capacity: The buffer used may not have sufficient capacity to maintain the desired pH upon the addition of the quinoline compound. Try increasing the buffer concentration.
-
Common ion effect: If you have formed a salt of your quinoline, the presence of a common ion in the buffer could suppress its solubility. Consider using a buffer with a different counter-ion.
-
"Salting out": At high salt concentrations (from the buffer or other sources), the solubility of your compound may decrease. If possible, use the minimum effective buffer concentration.
-
Issue 3: My attempt to create a solid dispersion resulted in a product with poor dissolution.
-
Possible Causes & Solutions:
-
Incomplete amorphization: The quinoline compound may not have been fully converted to its amorphous state, and residual crystallinity is present. Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature. If crystalline peaks are present, you may need to increase the polymer-to-drug ratio or optimize the
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Technical Support Center: Troubleshooting In Vitro Precipitation of Quinazoline Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering precipitation issues with quinazoline compounds during in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to common challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Immediate Precipitation Upon Dilution from DMSO Stock
Question: I've dissolved my quinazoline compound in DMSO to make a concentrated stock solution. When I dilute it into my aqueous assay buffer (e.g., PBS or cell culture medium), a precipitate forms instantly. What is happening and how can I prevent this?
Answer: This common phenomenon is known as "solvent shock" or "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. The sudden change in solvent polarity causes the compound to exceed its aqueous solubility limit and precipitate.
Here are several strategies to mitigate this issue:
-
Optimize the Dilution Process:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) assay buffer or media. Gently vortex this intermediate dilution before adding it to the final volume.
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Slow Addition and Agitation: Add the DMSO stock dropwise to the aqueous buffer while gently vortexing or stirring. This helps to disperse the compound more evenly and avoid localized high concentrations.
-
-
Modify the Final Assay Conditions:
-
Reduce the Final Concentration: The simplest solution is often to lower the final concentration of your compound in the assay to a level below its aqueous solubility limit.
-
Maintain a Low Final DMSO Concentration: While DMSO is an excellent solvent for stock solutions, its final concentration in the assay should be kept as low as possible (ideally ≤ 0.5%, and preferably < 0.1%) to minimize both compound precipitation and potential solvent-induced artifacts in your experiment.
-
Pre-warm the Aqueous Buffer: Adding the compound to a buffer or medium that has been pre-warmed to the experimental temperature (e.g., 37°C) can improve solubility.[1]
-
Issue 2: Delayed Precipitation in Cell Culture Media
Question: My quinazoline compound dissolves initially in the cell culture medium, but after several hours or a day in the incubator, I observe a cloudy or crystalline precipitate. What could be the cause of this delayed precipitation?
Answer: Delayed precipitation suggests that while the compound is kinetically soluble initially, it is thermodynamically unstable in the complex environment of the cell culture medium over time. Several factors can contribute to this:
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Compound Instability: The compound may be degrading over time at 37°C into less soluble byproducts.
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Interaction with Media Components: Components in the media, such as salts, proteins (especially from fetal bovine serum - FBS), and pH changes due to cellular metabolism, can reduce the compound's solubility.
-
Temperature Fluctuations: Even minor temperature changes can affect the solubility of some compounds.
Troubleshooting Steps:
-
Assess Compound Stability: If possible, use analytical methods like HPLC to assess the stability of your compound in the cell culture medium under incubation conditions.
-
Prepare Fresh Solutions: Prepare working solutions of the compound in media immediately before each experiment to minimize the time for precipitation to occur.
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Increase Serum Concentration: For some hydrophobic compounds, increasing the serum percentage (e.g., from 5% to 10% FBS) can enhance solubility due to the binding of the compound to serum proteins like albumin. Always include a vehicle control with the same serum concentration.
-
Monitor Media pH: In dense cell cultures, cellular metabolism can acidify the medium. If your compound's solubility is pH-sensitive, this change could trigger precipitation. More frequent media changes may be necessary.
Frequently Asked Questions (FAQs)
Q1: Why are quinazoline compounds prone to precipitation in vitro?
A1: Many quinazoline derivatives, particularly those developed as kinase inhibitors, are hydrophobic (lipophilic) molecules with low intrinsic aqueous solubility. Their chemical structures often contain aromatic rings and other nonpolar moieties that are not readily solvated by water. This inherent low solubility is a primary reason for their tendency to precipitate in aqueous buffers and cell culture media.
Q2: How can I determine the maximum soluble concentration of my quinazoline compound?
A2: You can perform a simple solubility test. Prepare a series of dilutions of your compound in the final assay buffer or cell culture medium. After a defined incubation period under your experimental conditions (e.g., 2 hours at 37°C), visually inspect the solutions for any signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is your approximate maximum soluble concentration.
Q3: What are some common solubilizing agents I can use, and are there any caveats?
A3: Several solubilizing agents can be employed, but it is crucial to test their compatibility with your specific assay, as they can sometimes interfere with the biological system.
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be added to the aqueous buffer in small percentages (e.g., 1-5% v/v) to increase the solubility of hydrophobic compounds.[2]
-
Surfactants: Non-ionic surfactants such as Polysorbate 20 (Tween 20) or Polysorbate 80 can form micelles that encapsulate and solubilize hydrophobic molecules. They should be used at concentrations above their critical micelle concentration (CMC).
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Important Consideration: Always run a vehicle control containing the same concentration of the solubilizing agent(s) to ensure it does not affect your experimental results.
Q4: Can the pH of my buffer affect the solubility of my quinazoline compound?
A4: Yes, absolutely. The solubility of quinazoline derivatives that are ionizable can be highly pH-dependent.[3] For example, gefitinib, a quinazoline-based drug, is a weak base and is more soluble at a lower (acidic) pH where it becomes ionized. Conversely, its solubility decreases at neutral or basic pH. Adjusting the pH of your buffer can be an effective way to improve solubility, but you must ensure the new pH does not compromise the stability of your compound or the integrity of your biological assay.
Data Presentation: Solubility of Common Quinazoline Kinase Inhibitors
The following tables summarize publicly available solubility data for some widely used quinazoline-based kinase inhibitors. This data can serve as a reference for formulating your own compounds.
Table 1: pH-Dependent Aqueous Solubility of Quinazoline Kinase Inhibitors
| Compound | pH | Solubility | Reference |
| Erlotinib HCl | ~2 | ~0.4 mg/mL (~930 µM) | [4][5] |
| Gefitinib | 5 | ~60-fold higher than at pH 7 | [1] |
| Lapatinib | Water (pH not specified) | 0.007 mg/mL (~12 µM) | [6][7] |
| 0.1 N HCl | 0.001 mg/mL (~1.7 µM) | [7] | |
| 0.1 N HCl | 297.1 µg/mL (~511 µM) | [8] | |
| Phosphate Buffer (pH 6.8) | <0.05 µg/mL (<0.09 µM) | [8] |
Note: Discrepancies in reported solubility values can arise from different experimental methodologies and the use of different salt forms (e.g., free base vs. hydrochloride salt).
Table 2: Solubility of Quinazoline Kinase Inhibitors in Organic Solvents and Co-Solvent Systems
| Compound | Solvent/Co-solvent System | Solubility | Reference |
| Erlotinib | DMSO | ~25 mg/mL | [9] |
| Ethanol | ~0.25 mg/mL | [9] | |
| 1:9 DMF:PBS (pH 7.2) | ~0.1 mg/mL | [9] | |
| Gefitinib | DMSO | ~20 mg/mL | [10] |
| Ethanol | ~0.3 mg/mL | [10][11] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [10] | |
| Lapatinib | DMSO | ~20 mg/mL | [12] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [12] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay with a Poorly Soluble Quinazoline Inhibitor
This protocol provides a general framework for a luminescence-based kinase assay (e.g., ADP-Glo™).
-
Prepare Inhibitor Stock Solution: Dissolve the quinazoline inhibitor in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Prepare Serial Dilutions of Inhibitor:
-
Perform an initial dilution of the DMSO stock into assay buffer to create the highest concentration to be tested, ensuring the DMSO concentration is acceptable (e.g., dilute a 10 mM stock 1:100 to get 100 µM in 1% DMSO).
-
Perform subsequent serial dilutions in assay buffer containing the same final percentage of DMSO to maintain a constant solvent concentration across all wells.
-
-
Set up the Kinase Reaction:
-
In a white, opaque 384-well plate, add 1-5 µL of the serially diluted inhibitor or vehicle control (assay buffer with the same % DMSO).
-
Add the kinase enzyme diluted in kinase buffer to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the detection reagent (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: MTT Cell Viability Assay with a Poorly Soluble Quinazoline Compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of the quinazoline compound in 100% DMSO.
-
On the day of treatment, prepare serial dilutions of the compound in pre-warmed (37°C) complete cell culture medium. To avoid precipitation, perform a stepwise dilution as described in the Troubleshooting Guide. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After incubation, add MTT solution (typically 5 mg/mL in PBS, diluted in medium) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution, such as DMSO or a specialized reagent, to each well to dissolve the formazan crystals.[6][13]
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and determine the IC₅₀ value.
Visualizations
Caption: Troubleshooting workflow for quinazoline precipitation.
Caption: Simplified EGFR signaling pathway and inhibition.
Caption: Simplified VEGFR2 signaling pathway and inhibition.
References
- 1. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Preparation of Erlotinib hydrochloride nanoparticles (anti-cancer drug) by RESS-C method and investigating the effective parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pt.bme.hu [pt.bme.hu]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. mdpi.com [mdpi.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Erlotinib, 98 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Improving 8-Fluoroquinazoline Selectivity through Structural Modifications
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights into the structural modifications of 8-fluoroquinazoline derivatives aimed at enhancing kinase selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis and evaluation of this compound derivatives.
Q1: We are observing a low yield in the synthesis of our this compound derivative. What are the common causes and troubleshooting steps?
A1: Low yields in quinazoline synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some synthetic routes may require high temperatures, while others proceed under milder conditions. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and confirm the consumption of starting materials.[1]
-
Poor Quality of Starting Materials: Impurities in the initial reactants can lead to unwanted side reactions and a reduction in the final product yield. Ensure the purity of your starting materials through appropriate analytical techniques.[2]
-
Moisture Contamination: Certain reagents used in quinazoline synthesis are sensitive to moisture. Ensure that all glassware is thoroughly dried and that the reaction is conducted under anhydrous conditions if necessary.[3]
-
Inefficient Product Isolation: Significant loss of the final product can occur during the workup and purification stages. Optimizing extraction and purification methods, such as column chromatography or recrystallization, is essential for maximizing the yield.[4]
Q2: Our this compound inhibitor shows high potency in biochemical assays but is significantly less active in cell-based assays. What could be the underlying reasons?
A2: Discrepancies between biochemical and cellular potency are a common challenge in drug discovery. Several factors can contribute to this:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Cellular Pumps: The inhibitor could be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cell.
-
High Intracellular ATP Concentrations: The millimolar concentrations of ATP inside cells can outcompete ATP-competitive inhibitors, leading to a decrease in their apparent potency.
-
Inhibitor Degradation: The compound may be unstable within the cellular environment and subject to metabolic degradation.
Q3: We are observing unexpected off-target effects with our this compound candidate. How can we identify the unintended targets?
A3: Identifying off-target interactions is crucial for understanding a compound's full biological activity and potential toxicity. A combination of computational and experimental approaches is recommended:
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the inhibitor's structure and known protein binding sites.
-
Kinome-Wide Profiling: Experimental screening of the inhibitor against a large panel of kinases can identify unintended targets. This is a common and effective method for determining kinase inhibitor selectivity.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.
-
Chemical Proteomics: Advanced techniques like affinity chromatography coupled with mass spectrometry can be used to pull down and identify proteins that interact with the inhibitor.
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the kinase selectivity of a specific this compound derivative, Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid), and a related multi-kinase quinazoline-based inhibitor, BPR1K871, for comparative analysis.[5][6]
Table 1: Kinase Selectivity Profile of this compound Derivative (Compound 6e) [5]
| Kinase Target | Remaining Activity (%) @ 10 µM |
| Aurora A | 48.22 |
| CDK2/cyclin A | >83 |
| EphB3 | >83 |
| EphB1 | >83 |
| EphB2 | >83 |
| EphB4 | >83 |
| ERBB2/HER2 | >83 |
| KDR/VEGFR2 | >83 |
| EGFR | >83 |
| Aurora B | >83 |
| CDK9/cyclin T | >83 |
| FLT3 | >83 |
| HER4 | >83 |
| ITK | >83 |
Data from in vitro kinase panel assay. Lower remaining activity indicates greater inhibition.
Table 2: Kinase Inhibitory Profile of BPR1K871 (A Multi-Kinase Quinazoline Inhibitor) [6]
| Kinase Target | IC50 (nM) |
| FLT3 | < 1 |
| Aurora A | 2.2 |
| Aurora B | 1.7 |
| ABL1 | 13 |
| LCK | 15 |
| SRC | 20 |
| KDR (VEGFR2) | 33 |
| KIT | 55 |
| PDGFRβ | 110 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the in vitro potency of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the this compound inhibitor in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
In the wells of a microplate, add the kinase, the specific substrate, and the diluted inhibitor or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Kₘ value for the specific kinase to accurately determine the inhibitor's potency.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solution like phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm target engagement of an inhibitor within a cellular environment.
Materials:
-
Cells expressing the target kinase
-
Cell culture medium and reagents
-
This compound inhibitor
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies, or mass spectrometer)
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with the this compound inhibitor at various concentrations or with a vehicle control (DMSO) for a specific duration.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant and quantify the amount of the soluble target protein using Western blotting or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be targeted by this compound-based inhibitors and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Quinazoline Amorphous Solid Disusions
This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of amorphous solid dispersions (ASDs) of quinazoline derivatives.
Troubleshooting Guides
This section addresses specific issues encountered during the formulation and storage of quinazoline ASDs.
Issue 1: The amorphous quinazoline solid dispersion is recrystallizing during storage.
Recrystallization is a critical stability issue that negates the solubility advantages of an ASD.[1] If you observe sharp peaks corresponding to the crystalline drug in your Powder X-ray Diffraction (PXRD) pattern after storage, consider the following causes and solutions.
-
Possible Causes:
-
High Molecular Mobility: The drug molecules have enough freedom to move and rearrange into a stable crystalline lattice. This is often due to a low glass transition temperature (Tg) of the dispersion.[1]
-
Environmental Factors: Exposure to high temperature and humidity can act as a plasticizer, lowering the Tg and accelerating molecular mobility.[2][3]
-
High Drug Loading: A higher concentration of the drug increases the probability of drug molecules interacting with each other and nucleating.[1]
-
Phase Separation: The initially homogenous dispersion may separate into drug-rich and polymer-rich amorphous phases. The drug-rich regions are more prone to crystallization.[3]
-
Suboptimal Polymer Selection: The chosen polymer may not have strong enough interactions (e.g., hydrogen bonding) with the quinazoline derivative to inhibit crystallization.[2]
-
-
Solutions & Optimization Steps:
-
Polymer Selection: Choose a polymer with a high Tg and good miscibility with the quinazoline derivative. Polymers like HPMCAS and Soluplus® have shown success in stabilizing ASDs.[4][5] Strong drug-polymer interactions are crucial for stability.[2]
-
Optimize Drug Loading: Experiment with lower drug-to-polymer ratios. While this may increase the final dosage form size, it significantly enhances stability.[1]
-
Control Storage Conditions: Store the ASD well below its Tg and in a low-humidity environment. Use of desiccants and appropriate packaging is critical.[2][3]
-
Manufacturing Process: The manufacturing method can influence stability. Hot-melt extrusion (HME) may sometimes offer better miscibility and more uniform dispersions compared to spray drying, though this is system-dependent.[5]
-
Add a Second Polymer: In some cases, incorporating a second polymer can further inhibit crystallization.[6]
-
Issue 2: The dissolution rate of the quinazoline ASD is low or decreases over time.
A primary goal of creating an ASD is to improve the dissolution rate. If this is not achieved or is lost upon storage, it points to formulation or stability problems.
-
Possible Causes:
-
Surface Crystallization: The surface of the ASD particles may have recrystallized, even if the bulk material appears amorphous on PXRD.
-
Gelling: Some polymers, upon contact with the dissolution media, can form a viscous gel layer that impedes drug release.[7]
-
Poor Wetting: The ASD powder may not be properly wetted by the dissolution medium.
-
Particle Size and Morphology: The particle characteristics produced by the manufacturing process (e.g., spray drying) can influence how quickly the drug dissolves.[8]
-
-
Solutions & Optimization Steps:
-
Confirm Amorphous State: Re-analyze the ASD using PXRD and DSC to ensure no crystallization has occurred.
-
Optimize Polymer Choice: For quinazoline derivatives like Gefitinib, HPMC-based solid dispersions have shown significant dissolution enhancement at intestinal pH.[9] For Erlotinib, PEG-based formulations have demonstrated high dissolution rates.
-
Adjust Formulation: If gelling is suspected, consider adding excipients that can reduce this effect.[7]
-
Modify Manufacturing Parameters: In spray drying, adjusting parameters like the liquid feeding rate can alter particle size and potentially improve solubility enhancement.[8]
-
Use Biorelevant Dissolution Media: Ensure your dissolution testing method is appropriate for predicting in vivo performance, especially for poorly soluble drugs. This may involve using media that simulate gastric and intestinal fluids (e.g., FaSSIF).
-
Frequently Asked Questions (FAQs)
Q1: Why use an amorphous solid dispersion for quinazoline derivatives? Many quinazoline derivatives are classified as BCS Class II or IV compounds, meaning they have low aqueous solubility, which limits their oral bioavailability.[6][10] Converting the crystalline drug into a higher-energy amorphous state within a polymer matrix enhances its solubility and dissolution rate, which can lead to improved absorption.[11][12]
Q2: Which polymers are commonly used for quinazoline ASDs? Commonly investigated polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), hydroxypropyl methylcellulose acetate succinate (HPMCAS), and Soluplus®.[4][9][13] The optimal polymer depends on the specific quinazoline derivative and its physicochemical properties, particularly its ability to form stabilizing interactions (like hydrogen bonds) with the polymer.[2]
Q3: What is the importance of the glass transition temperature (Tg)? The Tg is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more mobile, rubbery state.[14] A high Tg for the ASD is critical for physical stability, as it restricts the molecular mobility of the drug, thereby inhibiting nucleation and crystal growth during storage.[1][15]
Q4: How do manufacturing methods like spray drying and hot-melt extrusion affect stability? Both spray drying (SD) and hot-melt extrusion (HME) are scalable methods used to produce ASDs.[6]
-
Spray Drying: A solvent-based method where the drug and polymer are dissolved and then rapidly dried. The fast solvent evaporation kinetically traps the drug in an amorphous state.[1] The resulting particle properties (size, density) depend on process parameters like inlet temperature and feed rate.[8]
-
Hot-Melt Extrusion (HME): A solvent-free process that uses heat and mechanical shear to disperse the drug in a molten polymer matrix.[16] It can lead to very homogenous dispersions.[17] The choice of method can impact stability; for some systems, HME may produce a more stable product, while for others, spray drying is superior.[5]
Q5: How can I confirm that my quinazoline derivative is amorphous within the solid dispersion? A combination of analytical techniques is used:
-
Powder X-ray Diffraction (PXRD): The absence of sharp diffraction peaks and the presence of a broad "halo" pattern indicates an amorphous state.[18][19]
-
Differential Scanning Calorimetry (DSC): An amorphous material will show a single glass transition temperature (Tg) instead of a sharp melting endotherm characteristic of a crystalline solid.[9][20]
Data Presentation
The following tables summarize quantitative data extracted from studies on quinazoline-based ASDs.
Table 1: Glass Transition Temperatures (Tg) of Gefitinib Solid Dispersions Data extracted from a study on spray-dried ternary dispersions.[9]
| Formulation (Gefitinib:Polymer:Eudragit S100) | Tg (°C) | Observation |
| Gefitinib:PVP:Eudragit S100 (1:1:1) | 120.34 ± 0.05 | Single Tg, indicating a homogeneous amorphous dispersion. |
| Gefitinib:HPMC:Eudragit S100 (1:1:1) | 124.96 ± 0.07 | Single Tg, indicating a homogeneous amorphous dispersion. |
Table 2: Dissolution Performance of Lapatinib Solid Dispersions Data shows the percentage of drug dissolved after a specified time.
| Formulation | Dissolution Medium | Time (min) | % Drug Dissolved | Reference |
| Crystalline Lapatinib | 0.1 N HCl | 60 | ~60% | [21] |
| Lapatinib:Soluplus®:Poloxamer 188 (SRE) | 0.1 N HCl + 2% Polysorbate 80 | 60 | ~92% | [21] |
| Crystalline Lapatinib | 0.2% SDS in water | 120 | ~5% | [13] |
| Lapatinib:HPMCAS (40% load, SD) | 0.2% SDS in water | 120 | ~80% | [21] |
| Lapatinib:PVP (Nanofiber) | pH 6.8 buffer | 5 | ~70% | [22] |
Experimental Protocols
Protocol 1: Preparation of Quinazoline ASD by Spray Drying
-
Solution Preparation: Dissolve the quinazoline active pharmaceutical ingredient (API) and the selected polymer (e.g., HPMCAS, PVP) in a suitable common solvent or solvent system (e.g., methanol, ethanol, or a mixture).[17] A typical solids content is between 10-30%.[8]
-
Spray Drying: Atomize the feed solution into a spray dryer. The rapid evaporation of the solvent from the droplets traps the API and polymer in an amorphous state.[1]
-
Secondary Drying: Collect the resulting powder and subject it to secondary drying under vacuum to remove any residual solvent to levels compliant with ICH guidelines.[23]
-
Storage: Store the final ASD powder in a desiccator at a controlled temperature, well below its Tg, to prevent moisture uptake and recrystallization.[17]
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.[22] A common temperature range is from 25°C to a temperature above the expected Tg but below the degradation temperature.
-
Data Analysis: Analyze the resulting thermogram. The glass transition (Tg) is observed as a step-like change in the heat flow baseline.[20] The absence of a sharp melting peak confirms the amorphous nature of the sample.[9] A heat-cool-heat cycle can be used to erase the thermal history of the sample and obtain a clearer Tg.
Protocol 3: Characterization by Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Place a sufficient amount of the ASD powder onto a sample holder and gently flatten the surface.
-
Instrument Setup: Mount the sample holder in the PXRD instrument.
-
Data Acquisition: Scan the sample over a defined 2θ range (e.g., 5° to 40°) using Cu Kα radiation.
-
Data Analysis: Examine the resulting diffractogram. A broad, diffuse "halo" pattern with no sharp, distinct Bragg peaks is indicative of an amorphous material.[18] Compare the pattern to that of the crystalline quinazoline API to confirm the absence of crystallinity.
Protocol 4: In Vitro Dissolution Testing
-
Apparatus Setup: Use a USP Apparatus II (paddle method) with a vessel volume of 900 mL. Maintain the temperature at 37 ± 0.5°C and set the paddle speed to 50 or 75 RPM.
-
Dissolution Medium: Select a medium relevant to the drug's properties and intended absorption site. For basic quinazolines, this may involve a two-stage test (e.g., 0.1 N HCl followed by a shift to a phosphate buffer at pH 6.8) to simulate gastrointestinal transit.
-
Sample Introduction: Add a quantity of the ASD powder equivalent to the desired dose into the dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots of the dissolution medium. Filter the samples immediately using a suitable syringe filter (e.g., 0.22 µm PVDF).
-
Analysis: Analyze the concentration of the dissolved quinazoline derivative in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: A logical workflow for troubleshooting quinazoline ASD recrystallization.
Caption: General workflow for developing a stable quinazoline ASD formulation.
References
- 1. tabletscapsules.com [tabletscapsules.com]
- 2. Effect of storage conditions on the recrystallization of drugs in solid dispersions with crospovidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Factors Influencing the Crystallization-Onset Time of Metastable ASDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ardena.com [ardena.com]
- 9. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Lapatinib-Loaded Microfibers Prepared by Centrifugal Spinning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [bjpharm.org.uk]
- 15. FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development [drug-dev.com]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 21. real.mtak.hu [real.mtak.hu]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Validation & Comparative
In Vivo Efficacy of 8-Fluoroquinazoline Derivatives: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential in vivo efficacy of 8-fluoroquinazoline-based compounds as selective Aurora A kinase inhibitors. While in vivo data for the promising candidate, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, is not yet publicly available, this document leverages its potent in vitro activity alongside in vivo data from established Aurora kinase inhibitors to project its therapeutic potential and guide future preclinical study design.
The quest for novel, selective, and potent anti-cancer agents is a cornerstone of oncological research. One promising area of investigation is the inhibition of Aurora A kinase, a key regulator of mitosis that is frequently overexpressed in various cancers. The compound 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has emerged as a highly selective and potent inhibitor of Aurora A kinase in vitro, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines.[1][2][3] This guide will compare the established in vivo efficacy of other notable Aurora kinase inhibitors and a standard chemotherapeutic agent to provide a predictive framework for the in vivo validation of this promising this compound derivative.
Introduction to 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
Recent studies have identified 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a lead compound with high selectivity for Aurora A kinase. In vitro assays have demonstrated its ability to induce cell cycle arrest at the G1 phase and promote apoptosis in human breast cancer cell lines, such as MCF-7, with an IC50 of 168.78 µM.[1][2] These findings strongly suggest its potential as a valuable candidate for in vivo anticancer studies.
Comparative In Vivo Efficacy
To contextualize the potential in vivo performance of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, this section presents efficacy data from established Aurora kinase inhibitors and a standard-of-care chemotherapeutic agent in relevant animal models.
Aurora A Kinase Inhibitors: Alisertib (MLN8237) and LY3295668
Alisertib (MLN8237) is a selective Aurora A kinase inhibitor that has undergone extensive preclinical and clinical investigation. In xenograft models of solid tumors, including colon cancer (HCT-116), alisertib has demonstrated dose-dependent tumor growth inhibition.[4][5][6] For instance, oral administration of alisertib at 30 mg/kg once daily resulted in a 94.7% tumor growth inhibition in HCT-116 xenografts.[4] Furthermore, alisertib has shown efficacy in lymphoma models, leading to tumor regressions.[5][7][8]
LY3295668 is another highly selective Aurora A inhibitor that has shown potent preclinical antitumor efficacy. It has demonstrated significant activity in small-cell lung cancer xenograft and patient-derived tumor models, both as a single agent and in combination with standard-of-care therapies.[9]
Pan-Aurora Kinase Inhibitor: AZD1152 (Barasertib)
AZD1152 is a prodrug of a potent inhibitor with primary activity against Aurora B kinase. It has shown significant tumor growth inhibition (55% to ≥100%) in various human tumor xenograft models, including colon, lung, and hematologic cancers.[10][11] In a pancreatic tumor xenograft model (MiaPaCa-2), AZD1152, in combination with gemcitabine, effectively inhibited tumor volume and delayed tumor growth.[12]
Standard Chemotherapy: Docetaxel
Docetaxel is a widely used chemotherapeutic agent for various cancers, including breast cancer. In a study using MDA-MB-231 human breast cancer xenografts, treatment with docetaxel in combination with the targeted agent motesanib resulted in significantly increased inhibition of tumor growth compared to either agent alone.[13]
Data Summary
| Compound | Class | Animal Model | Tumor Type | Dosing Regimen | Efficacy | Reference |
| Alisertib (MLN8237) | Selective Aurora A Kinase Inhibitor | Nude mice with HCT-116 xenografts | Colon Cancer | 30 mg/kg, oral, once daily for 3 weeks | 94.7% Tumor Growth Inhibition | [4] |
| LY3295668 | Selective Aurora A Kinase Inhibitor | Xenograft and PDX models | Small-Cell Lung Cancer | Not specified | Significant efficacy as single agent and in combination | [9] |
| AZD1152 | Pan-Aurora (primarily B) Kinase Inhibitor | Immunodeficient mice with various xenografts | Colon, Lung, Hematologic Cancers | Not specified | 55% to ≥100% Tumor Growth Inhibition | [10][11] |
| Docetaxel | Chemotherapy (Taxane) | Mice with MDA-MB-231 xenografts | Breast Cancer | Not specified (in combination) | Significantly increased tumor growth inhibition | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for xenograft efficacy studies based on the comparator compounds.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media and conditions.
-
Animal Housing: Immunocompromised mice (e.g., nude or SCID) are housed in a pathogen-free environment.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a matrix like Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
Drug Administration: The investigational compound (e.g., this compound derivative), comparator drugs, or vehicle control are administered according to the specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight changes (as a measure of toxicity), survival, and biomarker analysis from tumor tissue at the end of the study.
Specific Protocol for Alisertib in HCT-116 Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line: HCT-116 human colon carcinoma cells.
-
Tumor Inoculation: Subcutaneous injection of HCT-116 cells.
-
Treatment: Oral administration of alisertib at doses of 3, 10, or 30 mg/kg once daily for 21 days.
-
Efficacy Measurement: Tumor volume was measured, and tumor growth inhibition was calculated at the end of the treatment period.[4]
Visualizing the Pathway and Process
To further aid in the understanding of the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.nu.edu.kz [research.nu.edu.kz]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
8-Fluoroquinazoline: A Comparative Analysis Against Other Kinase Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 8-Fluoroquinazoline derivatives, specifically 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, against other kinase inhibitors, supported by experimental data. The focus is on its activity as a selective Aurora A kinase inhibitor.
Introduction
Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with several approved drugs targeting protein kinases for the treatment of cancer.[1] A recent area of interest has been the development of this compound derivatives. One such derivative, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has emerged as a novel and selective inhibitor of Aurora A kinase, a key regulator of mitosis and a promising target in oncology.[2][3] This guide provides a comparative analysis of this this compound derivative against other known Aurora kinase inhibitors, presenting key performance data and detailed experimental methodologies.
Performance Comparison
The efficacy of a kinase inhibitor is primarily determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50), selectivity against other kinases, and its effect on cancer cell viability and proliferation.
Biochemical Potency: Inhibition of Aurora A Kinase
The in vitro kinase inhibitory assay is a fundamental experiment to determine the direct inhibitory effect of a compound on its target enzyme. For 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, an in vitro kinase assay revealed a significant inhibitory activity against Aurora A kinase.[4] The table below compares its potency with other well-characterized Aurora kinase inhibitors.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Profile |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Not explicitly defined in nM, but showed 51.78% inhibition at 10 µM[4] | Selective for Aurora A over a panel of 14 other kinases[4] |
| Alisertib (MLN8237) | Aurora A | 1.2[5] | Aurora A selective[5] |
| Danusertib (PHA-739358) | Aurora A | 13[6] | Pan-Aurora inhibitor (also inhibits Aurora B and C)[6] |
| MK-5108 (VX-689) | Aurora A | 0.064[6] | Aurora A selective[6] |
| AMG 900 | Aurora A | 5[5] | Pan-Aurora inhibitor[5] |
| PF-03814735 | Aurora A | 5[5] | Aurora A and B inhibitor[5] |
| CYC116 | Aurora A | 44[6] | Aurora A, B, C, and VEGFR2 inhibitor[6] |
Table 1: Comparative Biochemical Potency of Aurora Kinase Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid and other prominent Aurora kinase inhibitors against their target kinase(s). Lower IC50 values indicate higher potency.
Cellular Activity: Cytotoxicity against Cancer Cell Lines
The ultimate goal of a kinase inhibitor in oncology is to suppress the growth of cancer cells. The cytotoxic effect of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was evaluated against the human breast cancer cell line MCF-7.
| Compound | Cell Line | IC50 (µM) |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | 168.78[1] |
| Doxorubicin (Positive Control) | MCF-7 | ~0.1 - 1 (depending on incubation time) |
Table 2: Cytotoxic Activity in MCF-7 Breast Cancer Cells. This table shows the half-maximal inhibitory concentration (IC50) for cell viability of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid in comparison to the standard chemotherapeutic agent, Doxorubicin.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Further investigation into the cellular mechanism of action revealed that 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid induces cell cycle arrest and apoptosis in cancer cells.
-
Cell Cycle Arrest: Treatment of MCF-7 cells with this this compound derivative led to an arrest in the G1 phase of the cell cycle.[1]
-
Apoptosis Induction: The compound was also found to induce apoptosis (programmed cell death) in MCF-7 cells.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibitory Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Aurora A Kinase Enzyme System (e.g., Promega)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega)
-
Test inhibitor (this compound derivative)
-
ATP
-
Substrate (e.g., Myelin Basic Protein)
-
Kinase Buffer
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the kinase, substrate, and test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
MCF-7 cells
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat MCF-7 cells with the test inhibitor at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells (including both adherent and floating cells) and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to measure the fluorescence of PI, which is proportional to the DNA content.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
Test inhibitor
-
Doxorubicin (as a positive control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat MCF-7 cells with the test inhibitor at its IC50 concentration and a positive control (e.g., Doxorubicin) for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples promptly by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Aurora Kinase Signaling Pathway
Caption: Simplified signaling pathway of Aurora A kinase and its inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: General experimental workflow for evaluating kinase inhibitors.
Conclusion
The this compound derivative, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, demonstrates promise as a selective inhibitor of Aurora A kinase. While its biochemical potency requires further characterization to establish a precise IC50 in nanomolar ranges for direct comparison with leading inhibitors like Alisertib and MK-5108, its demonstrated inhibitory activity and selectivity are noteworthy. The compound's ability to induce G1 phase cell cycle arrest and apoptosis in MCF-7 breast cancer cells confirms its on-target effect in a cellular context.
This comparative analysis provides a valuable resource for researchers in the field of kinase inhibitor drug discovery. The presented data and experimental protocols offer a framework for the evaluation and comparison of novel kinase inhibitors, facilitating the identification and development of next-generation cancer therapeutics. Further studies, including in vivo efficacy and detailed pharmacokinetic and pharmacodynamic profiling, are warranted to fully elucidate the therapeutic potential of this this compound derivative.
References
- 1. Frontiers | Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy [frontiersin.org]
- 2. Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.nu.edu.kz [research.nu.edu.kz]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 8-Fluoroquinazoline Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of 8-fluoroquinazoline analogs, with a focus on their potential as anticancer agents through kinase inhibition. The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of several approved kinase inhibitors used in cancer therapy.[1][2] The introduction of a fluorine atom at the 8-position of the quinazoline ring can significantly influence the compound's physicochemical properties and biological activity. This guide presents a comparative analysis of a novel this compound derivative against its non-fluorinated counterpart and other analogs, supported by experimental data and detailed methodologies.
Comparative Analysis of this compound Analogs
A recent study on the design and synthesis of 2-phenylquinazoline-4-carboxylic acid derivatives as Aurora A kinase inhibitors provides a valuable dataset for understanding the SAR of 8-fluoroquinazolines.[3][4] The key findings are summarized below, focusing on the comparison between the 8-fluoro-substituted analog 6e and its analogs with different substitutions.
In Vitro Aurora A Kinase Inhibitory Activity
The inhibitory activity of the synthesized compounds against Aurora A kinase was evaluated. The data clearly demonstrates the impact of substitutions on the quinazoline and phenyl rings.
| Compound ID | R1 | R2 | Aurora A Kinase Inhibition (%) at 10 µM |
| 6a | H | H | 8.35 |
| 6b | H | 3-Br | 35.12 |
| 6c | F | 3-CH3 | 25.47 |
| 6d | F | H | 18.66 |
| 6e | F | 3-Br | 51.78 |
Data sourced from Life (Basel), 2022, 12(6), 876.[3]
Structure-Activity Relationship Insights:
-
Effect of 8-Fluoro Substitution: A direct comparison between the unsubstituted analog 6a (8.35% inhibition) and the 8-fluoro analog 6d (18.66% inhibition) suggests that the fluorine atom at the R1 position contributes positively to the inhibitory activity.[3] Similarly, comparing the 3-bromo substituted analog 6b (35.12% inhibition) with the 8-fluoro, 3-bromo analog 6e (51.78% inhibition) further supports the beneficial effect of the 8-fluoro group.[3]
-
Effect of Phenyl Ring Substitution: The presence of a halogen at the 3-position of the phenyl ring (R2) significantly enhances activity. Compound 6b (3-Br) and 6e (3-Br) show markedly higher inhibition than their respective unsubstituted counterparts 6a and 6d .[3] The methyl-substituted analog 6c also shows improved activity over the unsubstituted fluorinated analog 6d .[3]
-
Synergistic Effect: The most potent compound in this series, 6e , possesses both an 8-fluoro group and a 3-bromo substituent, indicating a synergistic or additive effect of these two modifications on Aurora A kinase inhibition.[3]
In Vitro Cytotoxicity Screening
The cytotoxicity of the lead compound 6e was evaluated against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| T-24 | Urinary Bladder Cancer | 257.87 |
| MCF-7 | Breast Cancer | 168.78 |
Data sourced from Life (Basel), 2022, 12(6), 876.[4]
Compound 6e demonstrated cytotoxic effects against both T-24 and MCF-7 cell lines, with a more pronounced effect on the MCF-7 breast cancer cell line.[4]
Cell Cycle and Apoptosis Analysis of Compound 6e
Further investigation into the mechanism of action of compound 6e was performed on the MCF-7 cell line.
Cell Cycle Analysis:
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 62.31 | 29.15 | 8.54 |
| Compound 6e (168.78 µM) | 73.12 | 19.87 | 7.01 |
| Paclitaxel (1 µM) | 10.25 | 15.36 | 74.39 |
Data sourced from Life (Basel), 2022, 12(6), 876.[3]
Treatment with compound 6e resulted in a significant increase in the percentage of cells in the G1 phase, indicating a G1 phase cell cycle arrest.[3]
Apoptosis Analysis:
| Treatment | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control | 98.2 | 0.9 | 0.5 | 0.4 |
| Compound 6e (168.78 µM) | 85.1 | 7.8 | 4.2 | 2.9 |
| Doxorubicin | 70.3 | 15.2 | 9.8 | 4.7 |
Data sourced from Life (Basel), 2022, 12(6), 876.[3]
Compound 6e induced both early and late apoptosis in MCF-7 cells, confirming its pro-apoptotic activity.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation: Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT. Prepare solutions of Aurora A kinase, substrate (e.g., Kemptide), and ATP in the reaction buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound (dissolved in DMSO) or DMSO as a control. Add 2 µL of Aurora A kinase solution. To initiate the reaction, add 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measurement: Read the luminescence using a plate reader. The percentage of inhibition is calculated relative to the DMSO control.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for 24 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for 24 hours. Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Visualizations
Aurora A Kinase Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Fluoroquinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro antimicrobial efficacy of various fluoroquinolone derivatives, with a focus on newer agents compared to established compounds. The information is supported by experimental data from recent studies to aid in research and drug development efforts.
Introduction to Fluoroquinolone Derivatives
Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that play a crucial role in treating a wide range of bacterial infections.[][2] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][3][4] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination. By targeting these topoisomerases, fluoroquinolones induce breaks in the bacterial chromosome, ultimately leading to cell death.[3][5]
The development of fluoroquinolones has seen several generations, each with an expanded spectrum of activity and improved pharmacokinetic properties. However, the emergence of bacterial resistance has necessitated the development of new derivatives with enhanced potency against resistant pathogens.[6] This guide focuses on a comparative analysis of both established and newer fluoroquinolone derivatives against clinically relevant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their high rates of antimicrobial resistance.[6][7]
Comparative Antibacterial Efficacy
The primary metric for comparing the in-vitro potency of antibiotics is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a bacterium. The following tables summarize the MIC values for selected fluoroquinolone derivatives against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC₅₀/MIC₉₀ in µg/mL) Against Gram-Positive Bacteria
| Bacterial Species | Delafloxacin | Finafloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Staphylococcus aureus (MSSA) | 0.008 / 0.015 | 0.03 / 0.06 | 0.25 / 0.5 | 0.12 / 0.25 | 0.06 / 0.12 |
| Staphylococcus aureus (MRSA) | 0.12 / 4 | 0.5 / 8 | 8 / >32 | 4 / >32 | 1 / 16 |
| Enterococcus faecalis | 0.12 / 0.5 | 0.25 / 1 | 1 / 4 | 1 / 8 | 0.5 / 2 |
| Streptococcus pneumoniae | 0.015 / 0.03 | 0.06 / 0.12 | 1 / 2 | 1 / 1 | 0.12 / 0.25 |
Note: Data is compiled from multiple sources and represents a general consensus. Actual MIC values can vary between studies and specific strains.
Table 2: Minimum Inhibitory Concentration (MIC₅₀/MIC₉₀ in µg/mL) Against Gram-Negative Bacteria
| Bacterial Species | Delafloxacin | Finafloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Escherichia coli | 0.06 / 4 | 0.03 / 8 | 0.015 / >32 | 0.03 / >32 | 0.06 / 8 |
| Klebsiella pneumoniae | 0.25 / 16 | 0.12 / 16 | 0.03 / >32 | 0.06 / >32 | 0.12 / 16 |
| Pseudomonas aeruginosa | 0.5 / >32 | 4 / >32 | 0.25 / >32 | 0.5 / >32 | 2 / >32 |
| Acinetobacter baumannii | 0.5 / 8 | 2 / 16 | 1 / 16 | 1 / 8 | 1 / 8 |
| Enterobacter cloacae | 0.12 / 8 | 0.25 / 16 | 0.03 / 8 | 0.06 / 16 | 0.12 / 8 |
Note: Data is compiled from multiple sources and represents a general consensus. Actual MIC values can vary between studies and specific strains. Finafloxacin's activity is notably enhanced in acidic environments (pH < 7.0).[8][9][10][11]
Experimental Protocols
Accurate and reproducible experimental methods are critical for validating the antimicrobial efficacy of new compounds. The following are detailed protocols for key in-vitro assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of fluoroquinolone derivatives
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of each fluoroquinolone derivative in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as detected by the naked eye.
Agar Disk Diffusion (Kirby-Bauer) Test
This is a qualitative method to determine the susceptibility of a bacterial isolate to a range of antibiotics.[14][15][16][17][18]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Filter paper disks impregnated with known concentrations of fluoroquinolones
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Application of Antibiotic Disks: Aseptically place the antibiotic-impregnated disks on the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. Compare the measured zone diameter to the established breakpoints from CLSI to determine if the organism is susceptible, intermediate, or resistant to the tested antibiotic.
Time-Kill Assay
This assay determines the rate and extent of bactericidal activity of an antimicrobial agent over time.[19][20][21][22]
Materials:
-
Flasks or tubes with CAMHB
-
Bacterial inoculum
-
Stock solutions of fluoroquinolone derivatives
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Shaking incubator (37°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation: Prepare flasks containing CAMHB with the desired concentrations of the fluoroquinolone derivative (e.g., 1x, 4x, and 8x the MIC). Also, prepare a growth control flask without any antibiotic.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto TSA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.
Mechanism of Action and Resistance Pathways
Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication. The binding of fluoroquinolones to these enzymes stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[][3][5] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the primary target.[]
Mechanism of Action of Fluoroquinolones.
Bacterial resistance to fluoroquinolones can arise through several mechanisms:
-
Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) reduce the binding affinity of the drugs.
-
Efflux pumps: Overexpression of efflux pumps actively transports fluoroquinolones out of the bacterial cell, reducing their intracellular concentration.
-
Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes, which protect the target enzymes from fluoroquinolone binding.
Experimental Workflow for Antimicrobial Susceptibility Testing.
References
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current scenario of quinolone hybrids with potential antibacterial activity against ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. merlionpharma.com [merlionpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Comparative In Vitro Activities of the Novel Antibacterial Finafloxacin against Selected Gram-Positive and Gram-Negative Bacteria Tested in Mueller-Hinton Broth and Synthetic Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. researchgate.net [researchgate.net]
- 14. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. asm.org [asm.org]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. benchchem.com [benchchem.com]
- 20. emerypharma.com [emerypharma.com]
- 21. nelsonlabs.com [nelsonlabs.com]
- 22. actascientific.com [actascientific.com]
Comparing the cytotoxic effects of fluorinated vs. non-fluorinated quinazolines
For Immediate Release
In the landscape of anticancer drug development, quinazoline derivatives have emerged as a privileged scaffold, forming the core of several approved targeted therapies. A key strategy in optimizing the therapeutic potential of these compounds is the introduction of fluorine atoms. This guide provides a comparative analysis of the cytotoxic effects of fluorinated versus non-fluorinated quinazolines, supported by experimental data, to aid researchers and drug development professionals in this critical area of medicinal chemistry.
The incorporation of fluorine into the quinazoline core can significantly modulate a compound's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[1] These alterations often translate to enhanced cytotoxic activity. However, the position and number of fluorine substitutions can lead to varied and sometimes unpredictable biological outcomes.
Comparative Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative fluorinated and non-fluorinated quinazoline derivatives against various cancer cell lines. This data, collated from multiple studies, illustrates the impact of fluorination on cytotoxic potency.
| Compound ID | Structure | Cell Line | IC50 (µM) | Key Structural Difference |
| Non-Fluorinated Analog 1 | 2-((2-methylbenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | A549 (Lung) | >100 | Unsubstituted benzyl group |
| Fluorinated Analog 1 | 2-((2-fluorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | A549 (Lung) | 12.3 | Fluorine at the 2-position of the benzyl group |
| Non-Fluorinated Analog 2 | 2-p-tolyl-3-(p-tolylamino)-4(3H)-quinazolinone | MCF-7 (Breast) | 8.5 | Unsubstituted tolyl groups |
| Fluorinated Analog 2 | 6-fluoro-2-p-tolyl-3-(4-fluoro-phenylamino)-4(3H)-quinazolinone | MCF-7 (Breast) | 3.2 | Fluorine at the 6-position of the quinazoline core and 4-position of the phenylamino group |
| Non-Fluorinated Analog 3 | Erlotinib | H1563 (Lung) | >40 | Methoxy groups at positions 6 and 7 |
| Fluorinated Analog 3 | Compound 4a (2H-[2][3]oxazino[2,3-f]quinazolin derivative) | H1975 (Lung, L858R/T790M mutant) | 0.63 | Fluorinated oxazino-quinazoline core |
Note: The IC50 values are sourced from multiple studies and are presented for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.[4][5]
Experimental Protocols
The cytotoxic effects of the quinazoline derivatives listed above were predominantly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
MTT Assay Protocol
The MTT assay is a colorimetric method used to assess cell viability.[6][7][8][9]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[7][9]
-
Compound Treatment: The cells are then treated with various concentrations of the quinazoline compounds and incubated for a further 48 to 72 hours.[6][7]
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL). The plates are then incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[9]
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[7]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 492 nm or 540 nm.[7][9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
Many cytotoxic quinazolines exert their effects by inhibiting receptor tyrosine kinases, with the Epidermal Growth Factor Receptor (EGFR) being a prominent target.[3][10][11][12] EGFR is a key regulator of cell proliferation, survival, and metastasis.[10][13] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[2][14]
The inhibition of EGFR by quinazoline derivatives disrupts two major downstream signaling cascades:
-
Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.
-
PI3K-Akt-mTOR Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.[3]
Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of quinazoline compounds.
Figure 1. EGFR signaling pathway and the inhibitory mechanism of quinazoline derivatives.
The following diagram illustrates the general experimental workflow for assessing the cytotoxicity of quinazoline compounds.
Figure 2. General workflow for in vitro cytotoxicity assessment of quinazoline compounds.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 8-Fluoroquinazoline-Based EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment of non-small cell lung cancer (NSCLC). Within this class of therapeutics, 8-fluoroquinazoline derivatives have emerged as a key scaffold for potent and selective EGFR inhibitors. This guide provides an objective comparison of the preclinical activity of prominent this compound-based EGFR inhibitors, focusing on the correlation between their in vitro and in vivo efficacy. The data presented is intended to support researchers and drug development professionals in the evaluation and progression of novel anti-cancer agents.
Introduction to this compound EGFR Inhibitors
Quinazoline-based molecules have been a cornerstone in the development of EGFR tyrosine kinase inhibitors (TKIs). The strategic incorporation of a fluorine atom at the 8th position of the quinazoline ring has been shown to enhance the pharmacological properties of these compounds, leading to improved potency and selectivity, particularly against mutant forms of EGFR that drive tumor growth and resistance to earlier-generation TKIs. This guide will focus on a comparative analysis of Rociletinib (CO-1686), Nazartinib (EGF816), and Olmutinib (BI 1482694), all of which feature a core structure related to the this compound scaffold and have been investigated for their ability to overcome the T790M resistance mutation in EGFR.
Comparative In Vitro Activity
The in vitro potency of these compounds has been extensively characterized through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against key EGFR mutations and the growth inhibition (GI50) in different NSCLC cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFR (L858R/T790M) | EGFR (WT) | Selectivity Index (WT/mutant) |
| Rociletinib (CO-1686) | <0.51[1] | 6[1] | >11.8 |
| Nazartinib (EGF816) | 2-4[2] | ~120-240 | ~60[3] |
| Olmutinib (BI 1482694) | 10[4] | 2225[4] | 222.5 |
Table 2: In Vitro Cellular Proliferation/Inhibition (GI50/IC50, nM)
| Compound | H1975 (L858R/T790M) | HCC827 (del19) | H358 (WT) |
| Rociletinib (CO-1686) | 7-32[1] | 7-32 | 547-4275[1] |
| Nazartinib (EGF816) | 25[5] | 11[5] | >1000 |
| Olmutinib (BI 1482694) | Potent Inhibition | Potent Inhibition | 2225[6] |
Comparative In Vivo Efficacy
The anti-tumor activity of these this compound derivatives has been evaluated in preclinical xenograft models, typically using human NSCLC cell lines implanted in immunodeficient mice.
Table 3: In Vivo Anti-Tumor Activity in NSCLC Xenograft Models
| Compound | Xenograft Model | Dosing Regimen (Oral) | Tumor Growth Inhibition (TGI) / Regression |
| Rociletinib (CO-1686) | H1975 | Dose-dependent | Significant tumor growth inhibition[1] |
| Nazartinib (EGF816) | H1975 | 10, 30, 100 mg/kg/day | T/C of 29% at 10mg/kg; Tumor regression at 30 and 100 mg/kg[5] |
| Olmutinib (BI 1482694) | H1975, HCC827 | Not specified | Active against tumors without significant side effects[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating the in vitro and in vivo activity of these EGFR inhibitors.
EGFR Signaling Pathway Inhibition.
Preclinical Evaluation Workflow.
Detailed Experimental Protocols
1. In Vitro EGFR Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of recombinant EGFR protein (wild-type and mutant forms).
-
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
General Procedure:
-
Reagents: Recombinant human EGFR kinase (WT and L858R/T790M), ATP, a suitable peptide substrate (e.g., Poly-Glu-Tyr), and the test compound serially diluted in DMSO.
-
Reaction Setup: The kinase, substrate, and test compound are incubated together in a kinase reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period (e.g., 60 minutes at 30°C), a detection reagent is added to measure either the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: The signal is measured using a plate reader. The percent inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
-
2. Cell Proliferation/Viability Assay (Cellular)
-
Objective: To assess the effect of the compounds on the growth and viability of cancer cell lines with different EGFR statuses.
-
Principle: The MTT or MTS assay is a colorimetric assay that measures the metabolic activity of viable cells. Alternatively, ATP-based luminescence assays (e.g., CellTiter-Glo®) can be used to quantify the number of viable cells.
-
General Procedure:
-
Cell Seeding: NSCLC cell lines (e.g., H1975, HCC827, H358) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for 72 hours.
-
Viability Measurement:
-
MTT/MTS: The respective reagent is added to each well and incubated for 2-4 hours. A solubilizing agent is then added, and the absorbance is read at the appropriate wavelength.
-
CellTiter-Glo®: The reagent is added to the wells, and luminescence is measured after a short incubation.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. GI50 or IC50 values are calculated using non-linear regression analysis.
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Principle: Human tumor cells are implanted into immunodeficient mice, and the effect of drug treatment on tumor growth is monitored over time.
-
General Procedure:
-
Animal Model: Female athymic nude or NOD/SCID mice are typically used.
-
Tumor Implantation: 5-10 million cells from an NSCLC cell line (e.g., H1975) are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compounds are administered orally, typically once or twice daily, at various dose levels.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumors are then excised for further analysis (e.g., pharmacodynamics).
-
Data Analysis: The mean tumor volume of each treatment group is plotted against time. Efficacy is assessed by comparing the tumor growth in the treated groups to the vehicle control group (e.g., calculating the tumor growth inhibition percentage).
-
Conclusion
The this compound scaffold has proven to be a valuable platform for the development of potent and selective third-generation EGFR inhibitors. The compounds highlighted in this guide, Rociletinib, Nazartinib, and Olmutinib, all demonstrate a strong correlation between their potent in vitro activity against EGFR mutants and their significant in vivo anti-tumor efficacy in preclinical models of NSCLC. The high selectivity for mutant over wild-type EGFR observed in vitro generally translates to a favorable therapeutic window in vivo. This comparative analysis, supported by detailed experimental methodologies, provides a framework for the continued exploration and development of novel this compound derivatives as targeted therapies for cancer.
References
- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
8-Fluoroquinazoline Derivative Demonstrates High Selectivity for Aurora A Kinase
A recent study has highlighted the selectivity profile of a novel 8-fluoroquinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, against a panel of 14 kinases. The compound exhibited significant inhibitory activity against Aurora A kinase while showing minimal effect on other kinases, suggesting its potential as a selective therapeutic agent for cancers driven by Aurora A dysregulation.
Researchers and drug development professionals now have access to compelling preclinical data on a promising new kinase inhibitor. This guide provides a detailed comparison of the compound's performance, complete with experimental protocols and pathway visualizations to support further investigation and development.
Data Presentation: Kinase Selectivity Profile
The selectivity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was assessed against a panel of 14 key kinases at a concentration of 10 µM. The results, summarized below, demonstrate a clear preference for Aurora A, with the remaining kinases showing high levels of residual activity, indicating poor inhibition.[1]
| Kinase Target | Remaining Activity (%) @ 10 µM |
| Aurora A | 48.22 |
| Aurora B | >83 |
| CDK2/cyclin A | >83 |
| CHEK1 | >83 |
| FLT3 | >83 |
| JAK2 | >83 |
| KDR (VEGFR2) | >83 |
| MET | >83 |
| RET | >83 |
| TIE2 (TEK) | >83 |
| Abl | >83 |
| Fyn | >83 |
| Lck | >83 |
| Lyn | >83 |
| Src | >83 |
Experimental Protocols
The following outlines the general methodology employed for the in vitro kinase selectivity profiling.
In Vitro Kinase Inhibition Assay
Objective: To determine the percentage of kinase activity remaining in the presence of a test compound.
General Principle: The assay quantifies the activity of a specific kinase by measuring the phosphorylation of a substrate. The inhibitory effect of a compound is determined by comparing the kinase activity in the presence of the compound to a control reaction without the inhibitor. Various detection methods can be employed, including radiometric assays (measuring incorporation of ³²P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).
Materials:
-
Recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
Adenosine triphosphate (ATP)
-
Test compound (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid)
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor)
-
Detection reagents (specific to the assay format)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: The test compound is serially diluted to the desired concentrations (in this case, a single concentration of 10 µM was used) in an appropriate solvent, typically DMSO.
-
Reaction Setup: The kinase, its specific substrate, and ATP are combined in the assay buffer in the wells of a microplate.
-
Incubation: The test compound is added to the reaction mixture. Control wells containing the reaction mixture with solvent (DMSO) but no inhibitor are also prepared. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: After incubation, the detection reagents are added to each well to quantify the extent of substrate phosphorylation or ADP production. The signal (e.g., fluorescence or luminescence) is measured using a plate reader.
-
Data Analysis: The percentage of remaining kinase activity is calculated by comparing the signal from the wells containing the test compound to the signal from the control wells (100% activity).
Mandatory Visualizations
Aurora A Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora A kinase in cell cycle progression, a pathway that is a key target in oncology research.
Caption: Simplified Aurora A signaling pathway in the G2/M phase transition.
Experimental Workflow for Kinase Selectivity Profiling
The logical flow of the experimental process for determining kinase inhibitor selectivity is depicted below.
Caption: Experimental workflow for in vitro kinase selectivity profiling.
References
Navigating Resistance: A Comparative Analysis of 8-Fluoroquinazoline Analogs in Cancer Therapy
For researchers and drug development professionals at the forefront of oncology, overcoming therapeutic resistance is a perpetual challenge. Quinazoline-based tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of cancers driven by epidermal growth factor receptor (EGFR) mutations. However, the emergence of resistance mechanisms often limits their long-term efficacy. This guide provides a comparative analysis of the cross-resistance profiles of quinazoline derivatives, using well-studied analogs as a proxy to understand the potential landscape for 8-Fluoroquinazoline in cancer cell lines.
While specific cross-resistance data for this compound is not extensively available in public literature, by examining its structural class of quinazoline-based EGFR inhibitors, we can infer its likely behavior and the challenges it may face. This guide synthesizes available data on related compounds to provide a framework for researchers investigating this compound or similar novel TKIs.
Quantitative Comparison of Inhibitor Efficacy and Cross-Resistance
The following tables summarize the half-maximal inhibitory concentration (IC50) values for prominent quinazoline-based EGFR inhibitors in sensitive and resistant cancer cell lines. This data, compiled from various studies, highlights the impact of specific resistance mutations on drug efficacy and demonstrates the cross-resistance observed between different generations of inhibitors.
Table 1: IC50 Values (nM) of Quinazoline-based EGFR Inhibitors in Sensitive and Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Status | Gefitinib (IC50, nM) | Erlotinib (IC50, nM) | Afatinib (IC50, nM) | Osimertinib (IC50, nM) |
| PC-9 | Exon 19 deletion | 10 - 20 | 15 - 30 | 0.5 - 1 | 5 - 15 |
| HCC827 | Exon 19 deletion | 15 - 30 | 20 - 40 | 0.7 - 1.5 | 8 - 20 |
| H1975 | L858R + T790M | >10,000 | >10,000 | 50 - 100 | 10 - 25 |
| PC-9/GR (Gefitinib-Resistant) | Exon 19 del + T790M | >8,000 | >8,000 | 80 - 150 | 15 - 30 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from multiple publicly available studies.
Table 2: Cross-Resistance Profile of Lapatinib in HER2-Positive Breast Cancer Cells
| Cell Line | Treatment Status | Lapatinib (IC50, µM) | Paclitaxel (IC50, nM) | Docetaxel (IC50, nM) | Vinorelbine (IC50, nM) |
| BT474 | Parental | 0.083 | 2.5 | 1.5 | 1.0 |
| BTLapR | Lapatinib-Resistant | 4.72 | 15.0 | 10.0 | 8.0 |
Data adapted from a study on acquired lapatinib resistance, which can confer cross-resistance to microtubule inhibitors.[1]
Key Mechanisms of Resistance to Quinazoline-based EGFR Inhibitors
Understanding the molecular basis of resistance is critical for developing strategies to overcome it. The primary mechanisms of resistance to quinazoline EGFR inhibitors include:
-
Secondary Mutations in EGFR: The most common resistance mechanism is the acquisition of a "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[2][3] This mutation increases the affinity of the receptor for ATP, reducing the binding efficacy of first-generation inhibitors like gefitinib and erlotinib.[2]
-
Bypass Track Activation: Cancer cells can activate alternative signaling pathways to circumvent the need for EGFR signaling. A prominent example is the amplification of the MET proto-oncogene, which leads to the activation of downstream pathways, rendering the cell insensitive to EGFR inhibition.[4][5]
-
Epithelial-to-Mesenchymal Transition (EMT): Some cancer cells undergo a phenotypic change known as EMT, which is associated with increased motility, invasion, and resistance to EGFR inhibitors.[6][7]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump quinazoline-based drugs out of the cancer cell, reducing their intracellular concentration and effectiveness.[8]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in cross-resistance studies of kinase inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cell lines and calculate the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound or other inhibitors). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways and resistance mechanisms.
Methodology:
-
Cell Lysis: Cells are treated with the test compounds as required. After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-EGFR, MET, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Visualizing Resistance Mechanisms and Experimental Workflows
To better understand the complex interactions and processes involved in cross-resistance, the following diagrams have been generated using Graphviz.
Caption: EGFR signaling and MET bypass pathway in resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Resistance to EGFR Inhibitors in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Erlotinib Resistance in Lung Cancer: Current Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Lapatinib (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 8-Fluoroquinazoline Derivatives in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the cellular target engagement of 8-fluoroquinazoline derivatives, a class of small molecules with significant therapeutic potential, primarily as kinase inhibitors. We will focus on their engagement with two key cancer targets: Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A. This guide will objectively compare the performance of these derivatives with established inhibitors and provide detailed experimental protocols and data to support the validation process.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of representative this compound derivatives against their targets, alongside established inhibitors for comparison. This data is crucial for assessing the potency and potential of these compounds.
| Compound/Derivative | Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| This compound Derivative (Compound 6e) | Aurora A Kinase | In Vitro Kinase Assay | 168,780 | MCF-7 | [1] |
| Quinazoline Derivative (Compound 8o) | EGFR (WT) | In Vitro Kinase Assay | 0.8 | N/A | [2] |
| Quinazoline Derivative (Compound 8o) | EGFR (L858R/T790M) | In Vitro Kinase Assay | 2.7 | N/A | [2] |
| Gefitinib | EGFR | In Vitro Kinase Assay | 26 - 57 | NR6W and NR6wtEGFR cells | [3] |
| Erlotinib | EGFR | In Vitro Kinase Assay | 2 | Cell-free | [4] |
| Danusertib (PHA-739358) | Aurora A Kinase | In Vitro Kinase Assay | 13 | Cell-free | [2] |
| Danusertib (PHA-739358) | Aurora B Kinase | In Vitro Kinase Assay | 79 | Cell-free | [2] |
| Danusertib (PHA-739358) | Aurora C Kinase | In Vitro Kinase Assay | 61 | Cell-free | [2] |
| Tozasertib (VX-680) | Aurora A Kinase | In Vitro Kinase Assay | 0.6 (Ki) | Cell-free | |
| Tozasertib (VX-680) | Aurora B Kinase | In Vitro Kinase Assay | 18 (Ki) | Cell-free | |
| Tozasertib (VX-680) | Aurora C Kinase | In Vitro Kinase Assay | 4.6 (Ki) | Cell-free |
Experimental Protocols
Accurate and reproducible experimental design is paramount for validating target engagement. Below are detailed protocols for key assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an this compound derivative against a target kinase (e.g., EGFR or Aurora Kinase A).
Materials:
-
Purified recombinant human EGFR or Aurora A kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution
-
Peptide substrate (specific for the kinase)
-
This compound derivative stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in kinase buffer. The final DMSO concentration should be kept below 1%.
-
Kinase Reaction Setup:
-
Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the purified kinase to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the peptide substrate and ATP to each well to start the reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis for Target Phosphorylation
This method assesses target engagement within cells by measuring the inhibition of target autophosphorylation or the phosphorylation of a downstream substrate.
Objective: To determine the effect of an this compound derivative on the phosphorylation of EGFR or Aurora Kinase A in cultured cells.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR, HeLa for Aurora Kinase A)
-
Cell culture medium and supplements
-
This compound derivative
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Aurora A, anti-total-Aurora A)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the this compound derivative for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
For EGFR, you may stimulate the cells with EGF (e.g., 100 ng/mL) for the last 15 minutes of treatment to induce phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) target protein.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.
Objective: To demonstrate the direct binding of an this compound derivative to its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
PBS with protease and phosphatase inhibitors
-
This compound derivative
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Centrifuge
-
Western blot or ELISA reagents for protein detection
Procedure:
-
Cell Treatment: Treat cultured cells with the this compound derivative or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the cell aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of EGFR and Aurora Kinase A, providing context for the mechanism of action of this compound derivatives.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.
References
- 1. Discovery of novel 4-arylamino-quinazoline derivatives as EGFRL858R/T790M inhibitors with the potential to inhibit the non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 8-Fluoroquinazoline: A Procedural Guide
Disclaimer: The following procedures are based on information for structurally related compounds. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to review any available safety data for 8-Fluoroquinazoline.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): All personnel handling this compound should wear the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1]
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the event of accidental exposure.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous waste stream, segregated from other laboratory waste.
-
Segregation and Labeling:
-
Isolate all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), from other chemical waste to prevent unintended reactions.
-
Clearly label the designated hazardous waste container with "Hazardous Waste: this compound" and include any appropriate hazard pictograms based on the known risks of similar compounds (e.g., toxic, irritant).
-
-
Container Rinsing:
-
For empty containers that held this compound, rinse them three times with a suitable organic solvent such as ethanol or acetone.
-
Collect the rinsate as hazardous waste and add it to the designated this compound waste container. Do not dispose of the rinsate down the drain.
-
-
Waste Collection:
-
Place all solid waste contaminated with this compound into a dedicated and properly labeled hazardous waste bag or container.
-
Liquid waste, including the collected rinsate, should be stored in a sealed, compatible, and clearly labeled hazardous waste container.
-
-
Final Disposal:
Summary of Hazard and Handling Information for Structurally Similar Compounds
The following table summarizes key safety and handling information derived from the SDS of related quinoline and quinazoline compounds. This information should be considered as a proxy in the absence of specific data for this compound.
| Property | 8-Fluoro-4-hydroxyquinoline[1] | 8-Hydroxyquinoline[2] |
| Physical State | Beige powder | Solid |
| Hazards | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | Very toxic to aquatic life with long-lasting effects. |
| Handling | Provide appropriate exhaust ventilation. | Do not handle until all safety precautions have been read and understood. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a cool place. Heat-, light-, and moisture-sensitive. | Store locked up. |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |
| First Aid (Skin) | Wash with plenty of soap and water. | IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention. |
| First Aid (Ingestion) | Rinse mouth. | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. |
Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
